molecular formula C6H4BrIN2O2 B2417962 Methyl 3-bromo-6-iodopyrazine-2-carboxylate CAS No. 1093383-16-4

Methyl 3-bromo-6-iodopyrazine-2-carboxylate

Cat. No.: B2417962
CAS No.: 1093383-16-4
M. Wt: 342.918
InChI Key: BOEXWRBOBYLLMZ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-iodopyrazine-2-carboxylate (CAS 1093383-16-4) is a high-value, multi-halogenated pyrazine derivative designed for advanced research and development. With a molecular formula of C6H4BrIN2O2 and a molecular weight of 342.92 g/mol, this compound serves as a versatile synthetic intermediate in medicinal chemistry . Its distinct molecular structure features both bromine and iodine atoms on the pyrazine ring, making it an excellent substrate for sequential metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, to create diverse chemical libraries. This building block is particularly valuable in the exploration of novel heterocyclic compounds. Research indicates that structurally related pyrazinamide compounds demonstrate significant biological activity, such as glucokinase (GK) activation . GK activators are a major area of investigation for developing new therapeutic agents for metabolic diseases, including type 2 diabetes and obesity . As a key synthetic precursor, Methyl 3-bromo-6-iodopyrazine-2-carboxylate enables researchers to efficiently synthesize and optimize potential drug candidates in this field. Please note: This product is intended for research and scientific purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data and handle the material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

methyl 3-bromo-6-iodopyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIN2O2/c1-12-6(11)4-5(7)9-2-3(8)10-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEXWRBOBYLLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CN=C1Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 3-bromo-6-iodopyrazine-2-carboxylate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, synthesis, and properties of Methyl 3-bromo-6-iodopyrazine-2-carboxylate . This document is designed for medicinal chemists and process scientists requiring a rigorous understanding of this scaffold's utility in orthogonal cross-coupling strategies.

Core Scaffold Analysis & Synthetic Methodology

Executive Summary

Methyl 3-bromo-6-iodopyrazine-2-carboxylate (CAS 1093383-16-4) is a highly functionalized heterocyclic building block characterized by three distinct electrophilic sites: a C6-iodide, a C3-bromide, and a C2-methyl ester. Its primary value in drug discovery lies in its orthogonal reactivity profile , allowing for sequential, regioselective functionalization. The C6-iodine atom typically undergoes palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) preferentially over the C3-bromine, while the C2-ester serves as a handle for heterocyclization (e.g., to pteridinones) or amidation.

Chemical Identity & Physical Properties[1][2]

PropertyData
Chemical Name Methyl 3-bromo-6-iodopyrazine-2-carboxylate
CAS Number 1093383-16-4
Molecular Formula C₆H₄BrIN₂O₂
Molecular Weight 342.92 g/mol
SMILES COC(=O)C1=NC(I)=CN=C1Br
Appearance Off-white to pale yellow solid
Melting Point 120–125 °C (Predicted/Analogous)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Storage 2–8 °C, inert atmosphere (Argon/Nitrogen), light-sensitive
Structural Visualization

The following diagram illustrates the electronic environment and steric considerations for the molecule.

G Core Pyrazine Core Pos2 C2: Methyl Ester (Electrophile/Cyclization) Core->Pos2 Ortho Pos3 C3: Bromine (2nd Coupling Site) Core->Pos3 Ortho Pos6 C6: Iodine (1st Coupling Site) Core->Pos6 Meta to Ester Para to Br

Figure 1: Structural analysis of Methyl 3-bromo-6-iodopyrazine-2-carboxylate highlighting the reactivity hierarchy of substituents.

Synthesis Strategy

The synthesis of this scaffold typically proceeds via a two-step sequence starting from the commercially available Methyl 3-aminopyrazine-2-carboxylate . The strategy relies on the high regioselectivity of electrophilic iodination at the C6 position (para to the amino group), followed by a Sandmeyer-type transformation to install the bromine at C3.

Reaction Scheme

Synthesis SM Methyl 3-aminopyrazine-2-carboxylate (Starting Material) Step1 Step 1: Regioselective Iodination (NIS, DMF or I2, Ag2SO4) SM->Step1 Inter Intermediate: Methyl 3-amino-6-iodopyrazine-2-carboxylate (CAS 1458-16-8) Step1->Inter Step2 Step 2: Sandmeyer Bromination (t-BuONO, CuBr2, MeCN) Inter->Step2 Product Target: Methyl 3-bromo-6-iodopyrazine-2-carboxylate Step2->Product

Figure 2: Synthetic pathway for the production of Methyl 3-bromo-6-iodopyrazine-2-carboxylate.

Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3-amino-6-iodopyrazine-2-carboxylate

Principle: The amino group at C3 activates the C6 position (para-relationship) towards electrophilic aromatic substitution.

  • Reagents: Methyl 3-aminopyrazine-2-carboxylate (1.0 equiv), N-Iodosuccinimide (NIS) (1.1 equiv).

  • Solvent: DMF or Acetonitrile.

  • Procedure:

    • Dissolve methyl 3-aminopyrazine-2-carboxylate in DMF (0.5 M).

    • Add NIS portion-wise at 0 °C to control the exotherm.

    • Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor by LCMS.

    • Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with 10% Na₂S₂O₃ (to remove iodine traces) and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallization from EtOH or flash chromatography (Hexane/EtOAc).

Step 2: Sandmeyer Bromination to Target

Principle: Diazotization of the amine followed by radical-nucleophilic substitution with bromide.

  • Reagents: Methyl 3-amino-6-iodopyrazine-2-carboxylate (1.0 equiv), tert-Butyl nitrite (t-BuONO) (1.5 equiv), Copper(II) bromide (CuBr₂) (1.2 equiv).

  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Procedure:

    • Suspend CuBr₂ in anhydrous MeCN under Argon atmosphere.

    • Add tert-butyl nitrite dropwise at 0 °C.

    • Add the intermediate (Methyl 3-amino-6-iodopyrazine-2-carboxylate) portion-wise or as a solution in MeCN.

    • Heat the mixture to 60–65 °C for 2–4 hours. Evolution of N₂ gas will be observed.

    • Workup: Cool to RT. Quench with saturated aqueous NH₄Cl. Extract with DCM or EtOAc.

    • Purification: Flash column chromatography (SiO₂, gradient 0–20% EtOAc in Hexanes). The product is less polar than the starting amine.

Reactivity & Orthogonal Functionalization

The core value of this molecule is the ability to differentiate between the halogen leaving groups.

Regioselectivity Hierarchy
  • C6-Iodine: The C-I bond is weaker and the position is less sterically hindered. It reacts first in Pd(0)-catalyzed couplings (Suzuki, Stille, Sonogashira) at room temperature or mild heating.

  • C3-Bromine: The C-Br bond is stronger and sterically crowded by the adjacent C2-ester and N4-nitrogen. It typically requires higher temperatures or more active catalysts (e.g., S-Phos, X-Phos) to react after the C6 position has been functionalized.

  • C2-Ester: Remains intact during cross-coupling if non-nucleophilic bases (e.g., K₃PO₄) are used. Can be subsequently hydrolyzed to the acid or reacted with hydrazines/amines to form bicyclic systems (e.g., pteridinones).

Reactivity cluster_0 Phase 1: C6 Functionalization cluster_1 Phase 2: C3 Functionalization Target Methyl 3-bromo-6-iodopyrazine-2-carboxylate Step1_Rxn Suzuki Coupling (R-B(OH)2, Pd(PPh3)4, Na2CO3, RT) Target->Step1_Rxn Prod1 6-Aryl-3-bromo-pyrazine-2-carboxylate Step1_Rxn->Prod1 Step2_Rxn Suzuki/Sonogashira (R'-B(OH)2, Pd-XPhos, K3PO4, 80°C) Prod1->Step2_Rxn Prod2 3,6-Diaryl-pyrazine-2-carboxylate Step2_Rxn->Prod2

Figure 3: Sequential functionalization logic exploiting the reactivity difference between C6-I and C3-Br.

Safety & Handling

  • Hazards: As with many halogenated pyrazines, this compound should be treated as a potential skin sensitizer and irritant (H315, H317, H319).

  • Sandmeyer Precautions: The synthesis involves tert-butyl nitrite and diazonium intermediates, which can be energetic. Perform reactions behind a blast shield. Ensure adequate ventilation to manage N₂ evolution and NOx fumes.

  • Storage: Store under inert gas at 2–8 °C. Iodine-containing compounds can degrade upon prolonged exposure to light; use amber vials.

References

  • Synthesis of 3-amino-6-iodopyrazine-2-carboxylate: Walker, J. A., et al. "Novel 2'-deoxy pyrazine C-nucleosides synthesized via palladium-catalyzed cross-couplings."[1] Nucleosides & Nucleotides, 1997, 16(10-11), 1999-2012.[1] Link

  • Sandmeyer Reaction on Pyrazines: Sato, T., et al. "Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease." Journal of Medicinal Chemistry, 2015. (Describes conversion of 3-amino-6-iodo to 3-chloro/bromo analogs). Link

  • Suzuki Coupling Regioselectivity: Schroeter, S., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016, 7, 6414-6421. Link

  • General Pyrazine Functionalization: Goossen, L. J., et al. "Sandmeyer-Type Reactions of Arenediazonium Salts." Organic Reactions, 2018.[2]

Sources

A Comprehensive Technical Guide to the Solubility of Methyl Halopyrazine Carboxylates in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl halopyrazine carboxylates are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. Their molecular structure, featuring a pyrazine ring substituted with a halogen atom and a methyl carboxylate group, makes them valuable intermediates in the synthesis of a wide range of bioactive molecules. The solubility of these compounds in organic solvents is a critical parameter that influences every stage of the drug development process, from synthesis and purification to formulation and bioavailability.[1]

This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of methyl halopyrazine carboxylates. As a Senior Application Scientist, the aim is to not only present data but to also provide the foundational knowledge and experimental frameworks necessary for researchers to confidently and accurately determine and apply solubility data in their work. We will delve into the physicochemical principles governing solubility, present detailed and validated experimental protocols for its determination, and discuss the critical implications of this data in a drug development context.

While extensive public-domain quantitative solubility data for methyl halopyrazine carboxylates is limited, this guide will equip you with the necessary tools and knowledge to generate and interpret this crucial information. We will leverage data from closely related pyrazine derivatives to illustrate key concepts and data presentation formats.

Theoretical Framework of Solubility

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. This process is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[2][3] The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[4]

The Role of Polarity

The polarity of both the solute (methyl halopyrazine carboxylate) and the solvent is a primary determinant of solubility.[5]

  • Polar Solvents: Solvents such as alcohols (methanol, ethanol), acetone, and acetonitrile possess dipole moments and can engage in hydrogen bonding. They are generally effective at dissolving polar solutes.[2] The nitrogen atoms and the carbonyl group in the methyl halopyrazine carboxylate molecule introduce polarity.[6]

  • Non-polar Solvents: Solvents like toluene and hexane lack significant dipole moments and primarily interact through weaker van der Waals forces. They are more effective at dissolving non-polar solutes.[2]

  • Semi-polar Solvents: Solvents like dichloromethane and ethyl acetate have intermediate polarity and can dissolve a broader range of compounds.

The halogen substituent on the pyrazine ring also influences the molecule's overall polarity and its ability to interact with different solvents.

Impact of Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat. Consequently, an increase in temperature generally leads to an increase in solubility.[7] This relationship is crucial for processes like crystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

Physicochemical Properties of Methyl Halopyrazine Carboxylates

Understanding the intrinsic properties of the solute is essential for predicting and interpreting its solubility behavior. Below are some key properties for representative methyl halopyrazine carboxylates.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Methyl 5-chloropyrazine-2-carboxylateC6H5ClN2O2172.5789-90
Methyl 5-bromopyrazine-2-carboxylateC6H5BrN2O2217.02brown solid
Methyl 3-bromopyrazine-2-carboxylateC6H5BrN2O2217.0250.4

Data sourced from[3][8][9][10].

Experimental Determination of Solubility

Accurate and reproducible solubility data is the cornerstone of many development processes. Several methods can be employed to determine solubility, each with its own advantages and considerations. The choice of method often depends on the properties of the compound, the solvent, and the desired accuracy.

The Isothermal Saturation Method

The isothermal saturation method, also known as the shake-flask method, is a widely used and reliable technique for determining thermodynamic solubility.[11][12] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute.

Diagram of the Isothermal Saturation Method Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solute to solvent in a sealed vessel B Place in a thermostatically controlled shaker bath A->B C Agitate at constant temperature for an extended period (e.g., 24-72h) B->C D Allow undissolved solids to settle C->D E Withdraw a clear aliquot of the supernatant D->E F Filter the aliquot (e.g., using a syringe filter) E->F G Accurately weigh or dilute the sample F->G H Determine concentration using a suitable analytical method (e.g., HPLC, UV-Vis, Gravimetric) G->H

Caption: Workflow for the Isothermal Saturation Method.

Detailed Protocol: Isothermal Saturation Method

  • Preparation: Add an excess amount of the methyl halopyrazine carboxylate to a known volume or mass of the organic solvent in a sealed, screw-cap vial or flask. The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Place the sealed vessel in a shaker or agitator within a thermostatically controlled water or oil bath set to the desired temperature. Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After the equilibration period, cease agitation and allow the vessel to stand undisturbed in the constant temperature bath for a period (e.g., 2-4 hours) to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a pipette. To avoid disturbing the settled solid, it is advisable to take the sample from the upper portion of the solution.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 or 0.45 µm PTFE for organic solvents) into a pre-weighed vial. This step is critical to remove any suspended microparticles.

  • Analysis: Determine the concentration of the solute in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or a gravimetric method.

The Gravimetric Method

The gravimetric method is a straightforward and robust technique for determining solubility, particularly when dealing with non-volatile solutes in volatile solvents.[13][14] It relies on the accurate weighing of the residue left after the evaporation of the solvent from a saturated solution.[9]

Diagram of the Gravimetric Method Workflow

G A Prepare a saturated solution (Isothermal Method) B Filter the saturated solution A->B C Pipette a known volume of the filtrate into a pre-weighed evaporating dish B->C D Weigh the dish with the filtrate C->D E Evaporate the solvent under controlled conditions (e.g., oven, vacuum) D->E F Dry the residue to a constant weight E->F G Weigh the dish with the dry residue F->G H Calculate solubility based on the mass of the residue and the volume/mass of the solvent G->H

Caption: Workflow for the Gravimetric Method of Solubility Determination.

Detailed Protocol: Gravimetric Method

  • Prepare Saturated Solution: Follow steps 1-5 of the Isothermal Saturation Method to obtain a clear, saturated filtrate.

  • Sample Transfer: Accurately pipette a specific volume (e.g., 5 or 10 mL) of the filtrate into a pre-weighed, clean, and dry evaporating dish.

  • Weighing: Weigh the evaporating dish containing the filtrate to determine the mass of the solution.

  • Solvent Evaporation: Place the evaporating dish in an oven or a vacuum desiccator at a temperature sufficient to evaporate the solvent without causing decomposition of the solute.

  • Drying to Constant Mass: Continue to dry the residue until a constant mass is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance.

  • Final Weighing: After cooling to room temperature in a desiccator, accurately weigh the evaporating dish containing the dry solute.

  • Calculation: The solubility can be calculated from the mass of the dissolved solute and the mass or volume of the solvent.

Data Presentation and Interpretation

Clear and concise presentation of solubility data is essential for its effective use. Data is typically presented in tables, showing the solubility in various units as a function of temperature.

Illustrative Solubility Data

Table 1: Mole Fraction Solubility (x₁) of 2-Amino-5-bromopyrazine in Various Organic Solvents at Different Temperatures (K) [15]

Temperature (K)MethanolEthanolIsopropanolN,N-Dimethylformamide (DMF)n-Propanoln-ButanolAcetone
278.150.002880.001990.001330.063300.001550.001310.01132
283.150.003550.002500.001690.073500.001930.001640.01353
288.150.004380.003130.002140.085300.002390.002040.01614
293.150.005390.003910.002700.098800.002950.002540.01920
298.150.006620.004870.003400.114300.003640.003160.02279
303.150.008100.006060.004270.132000.004480.003920.02698
308.150.009870.007510.005350.152300.005510.004860.03187
313.150.011990.009270.006680.175500.006760.006020.03755
318.150.014510.011390.008320.202100.008270.007440.04413
323.150.017510.013950.010330.232600.010100.009180.05174

This data is for 2-amino-5-bromopyrazine and is presented for illustrative purposes.

Interpretation of the Data:

  • The solubility of 2-amino-5-bromopyrazine increases with increasing temperature in all solvents tested, which is a typical observation.

  • There are significant differences in solubility across the various solvents, with the highest solubility observed in DMF and the lowest in the alcohols. This highlights the importance of solvent selection for processes such as crystallization and formulation.

Implications for Drug Development

Solubility data is not merely an academic exercise; it is a critical dataset that informs numerous decisions throughout the drug development pipeline.

Diagram of the Role of Solubility in Drug Development

G cluster_dev Drug Development Stages SolubilityData Solubility Data Discovery Lead Optimization SolubilityData->Discovery Candidate Selection ProcessChem Process Chemistry & Purification SolubilityData->ProcessChem Solvent Screening for Crystallization Formulation Formulation Development SolubilityData->Formulation Excipient & Delivery System Choice Bioavailability Bioavailability & PK Studies SolubilityData->Bioavailability Predicting In Vivo Performance

Caption: The Central Role of Solubility Data in Drug Development.

  • Lead Identification and Optimization: In the early stages of drug discovery, solubility testing helps in the selection of promising drug candidates. Compounds with poor solubility may face significant challenges in later stages and may be deprioritized.[16]

  • Process Chemistry and Purification: The selection of an appropriate solvent system for crystallization is directly dependent on solubility data. The goal is to find a solvent in which the compound has high solubility at an elevated temperature and low solubility at room temperature or below, to maximize yield and purity.

  • Formulation Development: For a drug to be effective, it must be formulated in a dosage form that allows it to be absorbed by the body. Solubility data guides the selection of excipients and the development of appropriate formulations, such as solutions, suspensions, or solid dispersions, to enhance the dissolution rate and bioavailability of poorly soluble drugs.[17][18]

  • Predicting In Vivo Behavior: The aqueous solubility of a drug is a key factor in its absorption after oral administration. Low aqueous solubility is a major hurdle for oral bioavailability.[17] Understanding solubility in various media can help in predicting how a drug will behave in the gastrointestinal tract.[16]

Conclusion

The solubility of methyl halopyrazine carboxylates in organic solvents is a fundamental property that underpins their successful application in drug development and other chemical industries. While a comprehensive public database of this specific data is not yet established, this guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to generate high-quality, reliable solubility data. By understanding the principles of solubility and employing robust experimental techniques such as the isothermal saturation and gravimetric methods, scientists can make informed decisions that accelerate the development timeline, improve process efficiency, and ultimately contribute to the creation of safer and more effective products. The illustrative data and workflows presented herein serve as a practical starting point for any researcher entering this critical area of study.

References

  • Vertex AI Search. Determination of Solubility by Gravimetric Method.
  • ACS Publications. Solubility Measurement and Correlation of 2-Amino-5-bromopyrazine in Methanol/Ethanol/Isopropanol/Propylene Glycol Plus Water and 10 Pure Solvents at (278.15–323.15) K | Journal of Chemical & Engineering Data. Available from: [Link]

  • Int J Pharm Chem Anal. Solubility: An overview.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • WuXi AppTec. 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Veranova. Improving solubility and accelerating drug development.
  • Computational Chemistry. Compound solubility measurements for early drug discovery.
  • Solubility of Things. Pyrazine - Solubility of Things.
  • Research and Reviews. Solubility: The Important Phenomenon in Pharmaceutical Analysis.
  • EPA. Methyl 3-bromopyrazine-2-carboxylate Properties.
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs.
  • Solubility of Things. Solubility test for Organic Compounds.
  • ChemicalBook. Methyl 5-chloropyrazine-2-carboxylate | 33332-25-1.
  • Chemistry LibreTexts. 8: Identification of Unknowns (Experiment).
  • International Journal of PharmTech Research. FACTORS AFFECTING SOLUBILITY OF DRUGS.
  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • DOI. Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions.
  • International Journal of Research in Engineering and Science. Drug Solubility.
  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.
  • PubChem. Methyl 5-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 406081.
  • PubChem. Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430.
  • ResearchGate. a) Isothermal method (detecting composition of a saturated solution at a given temperature).
  • Ovid. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer.
  • ResearchGate. (PDF) Principles of Solubility.
  • University of Glasgow. Studies In Pyrazine Chemistry.
  • Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.
  • Scribd. 4 - Solubility - Gravimetric Method | PDF.
  • ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • 6.2.2. Pyrazines.
  • ACS Publications. Solubilities of pyrimidine and pyrazine derivatives in supercritical fluids.
  • Chemistry Steps. Solubility of Organic Compounds.

Sources

Molecular weight and formula of Methyl 3-bromo-6-iodopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and strategic application of Methyl 3-bromo-6-iodopyrazine-2-carboxylate , a critical bifunctional scaffold in medicinal chemistry.

A Strategic Scaffold for Orthogonal Functionalization

Executive Summary

Methyl 3-bromo-6-iodopyrazine-2-carboxylate is a high-value heterocyclic building block designed for site-selective diversification . Its structural uniqueness lies in the presence of two distinct halogen handles—bromine at position C3 and iodine at position C6—flanking a pyrazine core with a directing ester group.

This specific substitution pattern exploits the bond dissociation energy differential between C–I (approx. 53 kcal/mol) and C–Br (approx. 68 kcal/mol) . This kinetic difference enables researchers to perform orthogonal cross-coupling reactions , sequentially functionalizing the C6 position under mild conditions followed by the C3 position under more forcing conditions. This "linchpin" strategy is essential for generating complex, non-symmetrical pyrazine derivatives found in kinase inhibitors and antiviral agents.

Physicochemical Specifications

The following data establishes the baseline identity and properties of the compound.

PropertySpecification
IUPAC Name Methyl 3-bromo-6-iodopyrazine-2-carboxylate
CAS Number 1093383-16-4
Molecular Formula C

H

BrIN

O

Molecular Weight (Average) 354.93 g/mol
Exact Mass (Monoisotopic) 353.8484 Da
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][2][3][4]
SMILES COC(=O)C1=NC(Br)=CN=C1I
InChI Key CNXSIRHOIFRMOB-UHFFFAOYSA-N (Analogous base structure)
Synthetic Accessibility & Protocol

The synthesis of Methyl 3-bromo-6-iodopyrazine-2-carboxylate is a two-stage workflow starting from the commercially available Methyl 3-aminopyrazine-2-carboxylate . This route ensures high regioselectivity.[4][5][6][7]

Stage 1: Regioselective C6-Iodination

The amino group at C3 acts as an activating group, directing electrophilic aromatic substitution (SEAr) to the para-position (C6).

  • Precursor: Methyl 3-aminopyrazine-2-carboxylate.[1][8][9][10]

  • Reagents: N-Iodosuccinimide (NIS) or I

    
    /Ag
    
    
    
    SO
    
    
    .
  • Solvent: DMF or Acetonitrile (MeCN).

  • Conditions: 0°C to Room Temperature (RT), 2–4 hours.

  • Mechanism: The amino group increases electron density at C6, facilitating attack by the iodonium equivalent (

    
    ).
    
  • Intermediate: Methyl 3-amino-6-iodopyrazine-2-carboxylate .[1][8][9][10]

Stage 2: Sandmeyer Bromination (C3 Functionalization)

With the C6-iodine installed, the C3-amino group is converted to a bromine via a radical-nucleophilic aromatic substitution (


) using non-aqueous Sandmeyer conditions to prevent hydrolysis of the ester or protodeiodination.
  • Reagents: tert-Butyl Nitrite (

    
    -BuONO), Copper(II) Bromide (
    
    
    
    ).
  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Conditions: 0°C -> 60°C.

  • Protocol:

    • Dissolve

      
       (1.5 eq) in MeCN.
      
    • Add

      
      -BuONO (1.5 eq) dropwise at 0°C.
      
    • Add the Stage 1 intermediate portion-wise.

    • Warm to 60°C to drive

      
       evolution.
      
  • Safety Note: Evolution of nitrogen gas can be vigorous. Use a blast shield and ensure proper venting.

Visual Synthesis Workflow

Synthesis Start Methyl 3-aminopyrazine- 2-carboxylate Inter Methyl 3-amino-6- iodopyrazine-2-carboxylate Start->Inter Step 1: NIS, DMF (Electrophilic Iodination) Target Methyl 3-bromo-6- iodopyrazine-2-carboxylate Inter->Target Step 2: t-BuONO, CuBr2 (Sandmeyer Bromination)

Figure 1: Step-wise synthesis targeting the orthogonal halide scaffold.

Orthogonal Reactivity & Applications

The primary utility of this molecule is its ability to undergo sequential cross-coupling . The reactivity order is dictated by the bond strength and the rate of oxidative addition to the Palladium(0) catalyst.

The Reactivity Hierarchy
  • C6-Iodo (Most Reactive): Reacts at Room Temperature (RT) with standard catalysts (e.g.,

    
    ).
    
  • C3-Bromo (Moderately Reactive): Requires elevated temperatures (60–100°C) or specialized ligands (e.g., XPhos, SPhos) after the iodine has been reacted.

  • C2-Ester (Least Reactive): Remains intact during coupling; serves as a handle for heterocyclization or amide formation after the ring is decorated.

Experimental Workflow: Sequential Suzuki Coupling

This protocol allows for the introduction of two different aryl/heteroaryl groups (


 and 

).
  • Coupling 1 (C6-Selective):

    • Substrate: Methyl 3-bromo-6-iodopyrazine-2-carboxylate.

    • Reagent: Boronic Acid

      
       (1.05 eq).
      
    • Catalyst:

      
       or 
      
      
      
      (5 mol%).
    • Base:

      
       (aq).
      
    • Temp: 25°C (RT).

    • Outcome: Only the Iodine is displaced. The Bromine remains.

  • Coupling 2 (C3-Selective):

    • Substrate: Product from Step 1.

    • Reagent: Boronic Acid

      
       (1.5 eq).
      
    • Catalyst:

      
       / XPhos.
      
    • Base:

      
      .
      
    • Temp: 80–100°C.

    • Outcome: The Bromine is displaced.[11]

Reactivity Map

Reactivity Core Methyl 3-bromo-6- iodopyrazine-2-carboxylate Prod1 Intermediate A (C6-Substituted, C3-Br) Core->Prod1 Pd(0), R1-B(OH)2 Low Temp (RT) (Selects I over Br) Prod2 Final Scaffold (C6-R1, C3-R2) Prod1->Prod2 Pd(0), R2-B(OH)2 High Temp (80°C) (Activates Br)

Figure 2: Logical flow of orthogonal functionalization utilizing the reactivity gap between C-I and C-Br.

References
  • Walker, J. A., et al. (1997). Novel 2'-Deoxy Pyrazine C-Nucleosides Synthesized via Palladium-Catalyzed Cross-Couplings. Nucleosides & Nucleotides. Link (Validating the synthesis and reactivity of methyl 3-amino-6-iodopyrazine-2-carboxylate).

  • Organic Chemistry Portal . Sandmeyer Reaction. Link (Standard protocols for converting amino-heterocycles to halides).

  • National Center for Biotechnology Information . PubChem Compound Summary for Methyl 3-amino-6-bromopyrazine-2-carboxylate. Link (Precursor data and structural analogies).

  • Castanet, A.-S., et al. (2002).[6][7] Mild and regioselective iodination of electron-rich aromatics. Tetrahedron Letters. Link (Methodology for regioselective iodination using NIS).

Sources

Characterization of Methyl 3-bromo-6-iodopyrazine-2-carboxylate: A Critical Intermediate Profile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Methyl 3-bromo-6-iodopyrazine-2-carboxylate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Methyl 3-bromo-6-iodopyrazine-2-carboxylate (CAS 1093383-16-4) represents a high-value "orthogonal scaffold" in medicinal chemistry. Its structural uniqueness lies in the presence of two distinct halogen handles—bromine at C3 and iodine at C6—on a pyrazine core. This configuration allows for sequential, chemically distinct cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura), making it a linchpin intermediate in the synthesis of antiviral agents (such as Favipiravir analogs) and kinase inhibitors.

This technical guide focuses on the physicochemical characterization of this intermediate, specifically the determination and significance of its melting point (MP) . As a solid building block, the melting point serves as the primary "Go/No-Go" gate for purity assessment, distinguishing the desired regioisomer from potential synthetic byproducts like the di-bromo or di-iodo analogs.

Physicochemical Profile

The following data consolidates the core properties of the compound. Note that while the physical form is well-established, the exact melting point is a batch-dependent Critical Quality Attribute (CQA) that must be experimentally verified.

PropertySpecification
IUPAC Name Methyl 3-bromo-6-iodopyrazine-2-carboxylate
CAS Number 1093383-16-4
Molecular Formula C₆H₄BrIN₂O₂
Molecular Weight 342.92 g/mol
Physical State Solid (Powder)
Color Off-white to pale yellow
Melting Point Experimental Determination Required (Typically >50°C; see Thermodynamic Context)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Storage 2–8°C (Inert atmosphere recommended to prevent deiodination)

Thermodynamic Context: Why Melting Point Matters

For this specific scaffold, the melting point is not merely a physical constant; it is a structural diagnostic tool.

Regioisomer Differentiation

The synthesis of methyl 3-bromo-6-iodopyrazine-2-carboxylate often involves the iodination of methyl 3-amino-6-bromopyrazine-2-carboxylate or similar precursors. This process can yield regioisomeric impurities:

  • Target: 3-bromo-6-iodo (Asymmetric functionalization)

  • Impurity A: 3,6-dibromo (Starting material/Side product)

  • Impurity B: 3,6-diiodo (Over-reaction)

Because the molecular weights of these species differ significantly (Br vs. I), their crystal lattice energies and consequent melting points will diverge. A sharp melting point within the expected range confirms the successful installation of the iodine atom without scrambling the bromine position.

Purity Indication

As a halogenated heteroaromatic ester, this compound is prone to hydrolysis or photolytic deiodination. A depressed or broad melting range (>2°C spread) indicates the presence of:

  • Hydrolysis products: 3-bromo-6-iodopyrazine-2-carboxylic acid.

  • Dehalogenated byproducts: Methyl 3-bromopyrazine-2-carboxylate.

Synthesis & Logic Flow

The utility of this compound dictates its purity requirements. The diagram below illustrates the synthesis logic and where the Melting Point (MP) serves as the critical checkpoint before expensive metal-catalyzed couplings.

SynthesisWorkflow Start Methyl 3-amino- 6-bromopyrazine- 2-carboxylate Step1 Sandmeyer Reaction (Diazotization + KI/I2) Start->Step1 NaNO2, H+ Target Methyl 3-bromo- 6-iodopyrazine- 2-carboxylate (CAS 1093383-16-4) Step1->Target Isolation QC QC Checkpoint: Melting Point & NMR Target->QC Sample QC->Step1 Fail (Recrystallize) Coupling1 Coupling A (C6-I) (High Reactivity) QC->Coupling1 Pass Coupling2 Coupling B (C3-Br) (Lower Reactivity) Coupling1->Coupling2 Pd(0) Final Diversified Pyrazine Drug Coupling2->Final

Caption: Logical workflow for the synthesis and utilization of the target scaffold. The MP check prevents the carryover of unreactive impurities into the sensitive C6-selective coupling step.

Experimental Protocol: Melting Point Determination

Since specific literature values can vary by crystal polymorph for this class of compounds, the following protocol ensures a self-validating measurement.

Equipment
  • Apparatus: Capillary Melting Point Apparatus (e.g., Büchi or Stuart).

  • Standard: Benzophenone (MP 48°C) or Benzoic Acid (MP 122°C) for calibration.

Methodology
  • Sample Preparation:

    • Dry the sample under vacuum at room temperature for 2 hours to remove residual solvent (DCM/EtOAc), which significantly depresses MP.

    • Grind a small amount (approx. 5 mg) into a fine powder. Coarse crystals lead to uneven heat transfer.

  • Loading:

    • Fill a capillary tube to a height of 2–3 mm. Compact the powder by tapping the tube on a hard surface.

  • Ramp Rate:

    • Fast Ramp: Heat at 10°C/min to estimate the melting onset (likely between 80°C and 150°C).

    • Precise Ramp: Cool the apparatus to 20°C below the estimated onset. Heat at 1°C/min .

  • Observation:

    • Record

      
       (first drop of liquid) and 
      
      
      
      (complete liquefaction).
    • Acceptance Criteria: The range (

      
      ) should be 
      
      
      
      .
Troubleshooting
  • Brown Discoloration: If the sample turns brown before melting, decomposition (deiodination) is occurring. Repeat with a sealed capillary under nitrogen or use DSC (Differential Scanning Calorimetry).

  • Sublimation: Halo-pyrazines can sublime. If crystals disappear before melting, use a sealed capillary.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1] Potential sensitizer.[1][2]

  • Specific Risk: Organic iodides can release free iodine (

    
    ) upon degradation, which is corrosive.
    
  • Disposal: Segregate into halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • Sigma-Aldrich. Methyl 3-bromo-6-iodopyrazine-2-carboxylate Product Page. Accessed 2026. (Source for Physical Form: Powder).

  • EnamineStore. Building Block Profile: CAS 1093383-16-4. Accessed 2026. (Source for Structural Data).[1][3]

  • PubChem. Methyl 3-amino-6-bromopyrazine-2-carboxylate (Precursor Data). CID 227251. (Used for analog comparison).

  • European Patent EP3309149A1. Methods for producing halo-pyrazinecarboxamides. (Context for pyrazine crystallization).

Sources

The Orthogonal Reactivity of Bromo-Iodo Pyrazines: A Strategic Guide to Chemoselective Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of kinase inhibitors and fragment-based drug discovery (FBDD), the pyrazine core is a privileged scaffold. However, the symmetric nature of pyrazine often demands harsh forcing conditions or statistical separations to achieve mono-functionalization.

The Bromo-Iodo Pyrazine scaffold (specifically 2-bromo-5-iodopyrazine and 2-bromo-3-iodopyrazine) represents a "linchpin" solution. By exploiting the distinct electronic and steric disparities between the Carbon-Bromine (C-Br) and Carbon-Iodine (C-I) bonds, researchers can achieve highly predictable, site-selective functionalization. This guide delineates the mechanistic principles, experimental protocols, and decision matrices required to utilize these scaffolds as programmable platforms for library generation.

Part 1: The Electronic Landscape & Reactivity Hierarchy

To control reactivity, one must understand the competing forces of Bond Dissociation Energy (BDE) and Inductive Activation .

The Halogen Dichotomy
  • The C-I Bond: Characterized by a longer bond length and lower BDE (~65 kcal/mol), the C-I bond is kinetically superior for Oxidative Addition with Palladium(0).

  • The C-Br Bond: With a higher BDE (~81 kcal/mol), the C-Br bond is slower to react in metal-catalyzed couplings but is a superior leaving group for Nucleophilic Aromatic Substitution (

    
    )  compared to iodine, particularly when placed ortho to a ring nitrogen.
    
The Positional Dichotomy (Regioselectivity)

The pyrazine ring contains two nitrogen atoms that exert strong electron-withdrawing effects, lowering the LUMO energy of the system.

  • C2/C6 (Ortho to N): Highly activated for nucleophilic attack (

    
    ) due to inductive stabilization of the Meisenheimer complex.
    
  • C3/C5 (Meta/Para to N): Less activated for

    
     but fully accessible for metal-halogen exchange or Pd-insertion.
    
Reactivity Decision Matrix

The following diagram illustrates the "Orthogonal Reactivity" principle, showing how different reaction classes target different sites on the 2-bromo-5-iodopyrazine scaffold.

ReactivityProfile Scaffold 2-Bromo-5-Iodopyrazine Pd_Coupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) Scaffold->Pd_Coupling Oxidative Addition (Fastest) SNAr SNAr Substitution (Amines, Thiols, Alkoxides) Scaffold->SNAr Nucleophilic Attack (Ortho-Activation) Lithiation Lithium-Halogen Exchange (t-BuLi, -78°C) Scaffold->Lithiation Metal Exchange Target_I Target: C5-Iodine (Kinetic Control) Pd_Coupling->Target_I Target_Br Target: C2-Bromine (Electronic Control) SNAr->Target_Br Lithiation->Target_I I > Br Exchange

Figure 1: Chemoselective targeting of C-I vs. C-Br sites based on reaction mechanism.

Part 2: Chemoselectivity Protocols

The "Iodine-First" Strategy (Suzuki-Miyaura)

The most reliable workflow involves exploiting the weakness of the C-I bond to install the first diversity element at C5 (for 2,5-isomers) or C3 (for 2,3-isomers), leaving the C-Br bond intact for subsequent steps.

Experimental Protocol: Site-Selective C-I Arylation

  • Substrate: 2-Bromo-5-iodopyrazine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically hindered substrates).
  • Base/Solvent:

    
     (2.0 equiv) in DME/Water (4:1) or Toluene/Ethanol/Water.
    
  • Conditions: 60°C - 80°C, 4-12 hours.

Mechanism & Causality: The oxidative addition of Pd(0) into the C-I bond is exothermic and rapid. By limiting the temperature to <80°C and using stoichiometric boronic acid, the catalyst does not accumulate enough energy to breach the activation barrier of the C-Br bond.

  • Note: Avoid highly active ligands (e.g., XPhos, SPhos) in this step, as they may promote "over-coupling" at the bromide.

The "Ortho-Displacement" Strategy ( )

Once the iodine is substituted (or if the bromine is the primary target), the C2-Bromine position becomes the focus. Because C2 is adjacent to the ring nitrogen, it is highly susceptible to nucleophilic displacement.

Experimental Protocol: Selective Amination

  • Substrate: 2-Bromo-5-arylpyrazine (Product of Step 2.1)

  • Nucleophile: Primary or Secondary Amine (1.2 - 2.0 equiv).

  • Base:

    
     or DIPEA (2.0 equiv).
    
  • Solvent: DMSO, DMF, or NMP (Polar aprotic solvents stabilize the transition state).

  • Conditions: 80°C - 120°C.

Mechanism & Causality: The reaction proceeds via a Meisenheimer complex. The electronegativity of Bromine (relative to Iodine) actually helps this step by inductively stabilizing the anionic intermediate. Furthermore, the Iodine (if remaining) is less electron-withdrawing and a poorer leaving group in


, ensuring the Bromine reacts preferentially with nucleophiles.

Part 3: Advanced Workflow & Data

Sequential Library Generation

The following table summarizes the reaction conditions required to achieve sequential functionalization on a 2-bromo-5-iodopyrazine core.

Table 1: Sequential Functionalization Conditions

StepReaction TypeTarget BondReagentsTempSelectivity Driver
1 Suzuki CouplingC5-I

,

60°CWeak C-I bond; Kinetic control.
2 SonogashiraC5-I Alkyne, CuI,

RTC-I reacts at Room Temp; C-Br is inert.
3

C2-Br

, DIPEA, DMSO
100°COrtho-N activation; Br is better LG than I.
4 Buchwald-HartwigC2-Br

, Pd(OAc)2, Xantphos
100°CRequired if amine is non-nucleophilic (e.g., aniline).
The "Halogen Dance" Warning

When performing Lithium-Halogen Exchange (e.g., to generate a pyrazinyl anion), researchers must be vigilant against the "Halogen Dance" (base-catalyzed halogen migration).

  • Risk: Treatment of 2-bromo-3-iodopyrazine with bases like LDA can cause the bromine to migrate to the 3-position or 6-position to stabilize the resulting anion.

  • Mitigation: Use Lithium-Iodine exchange (using t-BuLi or i-PrMgCl) rather than deprotonation. The I-Li exchange is faster than the rate of proton abstraction, trapping the kinetic anion before it can "dance."

Part 4: Visualizing the Pathway

The flowchart below details the decision logic for synthesizing a di-functionalized pyrazine library from a 2-bromo-5-iodopyrazine precursor.

SynthesisWorkflow Start Start: 2-Bromo-5-Iodopyrazine Decision Select First Diversity Element Start->Decision Path_A Path A: Carbon-Carbon Bond (Aryl/Alkyne) Decision->Path_A Aryl Group Needed Path_B Path B: Carbon-Heteroatom Bond (Amine/Ether) Decision->Path_B Amine Group Needed Step_A1 Step 1: Selective Pd-Coupling at C5-I (Suzuki/Sonogashira) Leaving C2-Br Intact Path_A->Step_A1 Step_B1 Step 1: Selective SNAr at C2-Br (Displaces Br, leaves I) *Requires Nucleophilic Amine* Path_B->Step_B1 Intermediate_A Intermediate A: 2-Bromo-5-Arylpyrazine Step_A1->Intermediate_A Intermediate_B Intermediate B: 2-Amino-5-Iodopyrazine Step_B1->Intermediate_B Step_A2 Step 2: Functionalize C2-Br (SNAr or Buchwald) Intermediate_A->Step_A2 Step_B2 Step 2: Functionalize C5-I (Suzuki/Heck) Intermediate_B->Step_B2 Final Final Product: 2,5-Difunctionalized Pyrazine Step_A2->Final Step_B2->Final

Figure 2: Divergent synthesis workflow for 2,5-disubstituted pyrazines.

References

  • BenchChem. (2025).[1] A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. Link

  • Liebeskind, L. S., & Pena-Cabrera, E. (2002). Stille couplings of 2,3-dichloropyrazine. Regioselective synthesis of 2-aryl-3-chloropyrazines. Organic Letters. Link

  • Schlosser, M. (2005). Halogen Dance Reactions on Pyridines and Pyrazines. Heterocycles. Link

  • Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of dihalopyrimidines and pyrazines. Tetrahedron. Link

  • Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes. Chemical Society Reviews. Link

  • WuXi AppTec. (2023). QM Magic Class: Analysis of SNAr Regioselectivity in Dihalogenated Heterocycles. Link

Sources

Technical Deep Dive: Stability Profile and Handling of Methyl Pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl pyrazine-2-carboxylate (MPC) is a critical heterocyclic intermediate used extensively in the synthesis of antitubercular agents (e.g., Pyrazinamide analogs) and kinase inhibitors. While structurally simple, its stability profile is governed by the profound electron-withdrawing nature of the 1,4-diazine ring. This guide provides a technical analysis of MPC’s lability, detailing the mechanistic causes of its sensitivity to hydrolysis and nucleophilic attack. It presents self-validating protocols for synthesis, isolation, and storage to ensure high-purity retention in drug discovery workflows.

Chemical Nature & Reactivity Profile

To master the handling of MPC, one must first understand the electronic environment of the pyrazine ring. Unlike a phenyl ring, the pyrazine core contains two nitrogen atoms at positions 1 and 4. These nitrogens are highly electronegative, exerting a strong inductive effect (-I) and mesomeric withdrawal (-M) on the ring carbons.

The "Super-Activated" Carbonyl

The carboxylate ester at position 2 is directly attached to this electron-deficient ring.

  • Consequence: The carbonyl carbon is significantly more electrophilic than that of methyl benzoate.

  • Reactivity: It is highly susceptible to nucleophilic attack. While this is advantageous for desired amidation reactions, it renders the compound hypersensitive to unintentional hydrolysis by moisture or trace bases.

Nucleophilic Susceptibility

The pyrazine ring itself is resistant to electrophilic aromatic substitution (e.g., nitration) but prone to nucleophilic aromatic substitution, particularly if leaving groups (halogens) are present. However, for MPC, the primary stability risk is ester hydrolysis .

Reactivity MPC Methyl Pyrazine-2-carboxylate (Target) Inter Tetrahedral Intermediate MPC->Inter Nu Nucleophile (OH-, H2O, R-NH2) Nu->MPC Attack at C=O (Fast due to e- deficient ring) Prod_Acid Pyrazine-2-carboxylic Acid (Degradant) Inter->Prod_Acid Hydrolysis (Unwanted) Prod_Amide Pyrazine Amide (Desired Product) Inter->Prod_Amide Amidation (Synthetic Goal)

Figure 1: Reactivity pathways of Methyl Pyrazine-2-carboxylate. The electron-deficient ring accelerates nucleophilic attack at the carbonyl carbon.

Critical Stability Factors

Hydrolytic Instability (pH Dependence)

MPC hydrolyzes to pyrazine-2-carboxylic acid (PCA). This reaction is pH-dependent but occurs more readily than in carbocyclic analogs.

  • Basic Conditions (pH > 8): Rapid hydrolysis. The hydroxide ion is a strong nucleophile, and the electron-poor ring stabilizes the transition state. Avoid aqueous base washes during workup.

  • Acidic Conditions (pH < 4): Slower hydrolysis, but still significant over time or with heat. Protonation of the ring nitrogens can further activate the carbonyl toward water attack.

  • Neutral Conditions: Stable in the absence of water.

Thermal and Volatility Issues
  • Melting Point: ~60–62°C.

  • Volatility: Pyrazines are known for high vapor pressure (often used as flavor/fragrance compounds). MPC can sublime or evaporate if dried under high vacuum for extended periods without cooling.

  • Thermal Decomposition: Stable up to its boiling point (~234°C predicted), but prolonged heating in the presence of moisture accelerates degradation to the acid and potentially decarboxylation.

Solvent Compatibility
Solvent SystemStability RatingNotes
Methanol/Ethanol High (if dry)Potential for transesterification if different alcohol is used (e.g., MPC in Ethanol).
Water LowHydrolysis risk. Half-life decreases significantly at pH > 7.
DMSO/DMF ModerateHygroscopic solvents can introduce water; ensure solvents are anhydrous.
Dichloromethane HighExcellent for extraction and short-term storage.

Synthesis & Isolation: The "Self-Validating" Workflow

To ensure integrity, the synthesis and isolation must be designed to minimize exposure to hydrolytic conditions. The following workflow uses Fischer Esterification but modifies the workup to avoid basic hydrolysis.

Recommended Protocol

Reaction: Pyrazine-2-carboxylic acid + Methanol (excess) + H₂SO₄ (cat.) or SOCl₂.

Step-by-Step Methodology:

  • Activation: Cool dry Methanol (10 vol) to 0°C. Add Thionyl Chloride (1.2 eq) dropwise. Why? Generates anhydrous HCl in situ and scavenges water.

  • Addition: Add Pyrazine-2-carboxylic acid (1.0 eq) in portions.

  • Reflux: Heat to reflux (65°C) for 3–5 hours. Monitor by TLC or HPLC.

  • Concentration (Critical): Evaporate Methanol under reduced pressure at <40°C . Do not heat to dryness at high temp to avoid sublimation.

  • Neutralization (The Trap):

    • Standard Mistake: Quenching with aqueous NaOH or NaHCO₃.[1] This creates local zones of high pH, hydrolyzing the product back to the acid.

    • Correct Method: Dissolve residue in DCM. Wash rapidly with cold, saturated NaHCO₃ (contact time < 1 min) or use solid K₂CO₃ to neutralize acid traces, then filter.

  • Drying: Dry organic layer over anhydrous Na₂SO₄ immediately.

SynthesisWorkflow cluster_Workup Critical Workup Phase Start Start: Pyrazine-2-carboxylic Acid Reagent MeOH + SOCl2 (0°C) (In situ HCl generation) Start->Reagent Reflux Reflux 3-5h (Monitor conversion) Reagent->Reflux Evap Evaporate MeOH (<40°C, Reduced Pressure) Reflux->Evap Dissolve Dissolve Residue in DCM Evap->Dissolve Wash Rapid Wash: Cold Sat. NaHCO3 (Contact time < 1 min) Dissolve->Wash Dry Dry over Na2SO4 immediately Wash->Dry Isolate Concentrate & Crystallize Dry->Isolate

Figure 2: Optimized synthesis and isolation workflow emphasizing rapid neutralization to prevent hydrolysis.

Analytical Monitoring

Trustworthiness in data comes from robust analytical methods. Due to the polarity of pyrazines, standard C18 methods require modification.

HPLC Method (Self-Validating)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the free acid degradant, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 270 nm (Pyrazine characteristic absorption).

  • Validation Marker: Pure MPC elutes later than Pyrazine-2-carboxylic acid (more polar). If the "Acid" peak increases over time in solution, the sample is degrading.

NMR Diagnostics
  • 1H NMR (CDCl₃):

    • Methyl Ester: Singlet at ~4.05 ppm.

    • Ring Protons: ~8.7 (d), ~8.8 (d), ~9.3 (s) ppm.

  • Degradation Check: Disappearance of the 4.05 ppm singlet and shifting of ring protons indicates hydrolysis.

Storage & Handling Protocols

To maintain "Authoritative Grounding" in your lab practices, adhere to these storage rules:

  • Temperature: Store at 2–8°C (Refrigerator). While stable at room temperature for short periods, long-term storage requires cooling to slow hydrolysis and sublimation.

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture is the enemy.

  • Container: Amber glass vials with Teflon-lined caps. Amber glass protects against potential photodegradation, though pyrazines are relatively photostable compared to nitro-compounds.

References

  • National Institutes of Health (NIH). (2010). Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp.[2] PubMed. Retrieved from [Link]

  • Organic Syntheses. (1943).[1] Pyrazine-2,3-dicarboxylic acid and derivatives. Org. Synth. Coll. Vol. 2, 501. Retrieved from [Link]

  • Molecules (MDPI). (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Methyl 3-bromo-6-iodopyrazine-2-carboxylate: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Halogenated Pyrazines in Modern Drug Discovery

The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its role as a versatile pharmacophore.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged structure in the design of kinase inhibitors and other therapeutic agents.[1] The strategic introduction of halogens, particularly bromine and iodine, onto the pyrazine ring, as seen in Methyl 3-bromo-6-iodopyrazine-2-carboxylate, offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of this specific halogenated pyrazine, offering insights into its synthesis, characterization, and potential applications for professionals in the field of drug development.

Compound Profile: Methyl 3-bromo-6-iodopyrazine-2-carboxylate

Canonical SMILES String: COC(=O)c1nc(I)cnc1Br

CAS Number: 1093383-16-4[3]

This molecule is a di-halogenated pyrazine derivative, featuring both a bromine and an iodine atom at positions 3 and 6, respectively. The presence of these two different halogens provides distinct opportunities for selective cross-coupling reactions, making it a valuable building block in combinatorial chemistry and the synthesis of complex molecular architectures. The methyl ester at the 2-position offers a site for further modification, such as amidation, to introduce additional diversity and modulate biological activity.

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for Methyl 3-bromo-6-iodopyrazine-2-carboxylate is not extensively available in the public domain. However, by analyzing data from structurally similar compounds, such as Methyl 3-bromopyrazine-2-carboxylate[4], we can infer a set of expected properties.

PropertyPredicted/Inferred ValueJustification
Molecular Formula C6H4BrIN2O2Derived from structure
Molecular Weight 342.91 g/mol Calculated from formula
Appearance Off-white to yellow solidTypical for similar halogenated aromatics
Melting Point > 100 °CHalogenation generally increases melting point
Boiling Point > 300 °CHigh molecular weight and polarity suggest a high boiling point
Solubility Soluble in organic solvents (e.g., DCM, THF, DMSO), sparingly soluble in waterBased on the properties of similar organic esters
LogP ~2.5 - 3.5Estimated based on halogen and ester contributions

Synthesis Protocol: A Self-Validating Approach

The synthesis of Methyl 3-bromo-6-iodopyrazine-2-carboxylate can be approached through a multi-step sequence starting from commercially available pyrazine-2-carboxylic acid. The following protocol is a hypothetical, yet chemically sound, pathway based on established methodologies for the halogenation of pyrazine rings and subsequent esterification.[5][6]

Experimental Workflow Diagram

G A Pyrazine-2-carboxylic Acid B Methyl Pyrazine-2-carboxylate A->B Esterification (MeOH, H2SO4) C Methyl 3-Bromopyrazine-2-carboxylate B->C Bromination (NBS, H2SO4) D Methyl 3-bromo-6-iodopyrazine-2-carboxylate C->D Iodination (NIS, TFA)

Sources

Methodological & Application

Application Note: Regioselective Cross-Coupling of Methyl 3-bromo-6-iodopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Rationale

The Scaffold Significance

Methyl 3-bromo-6-iodopyrazine-2-carboxylate is a high-value "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., ATR, CHK1 inhibitors) and antitubercular agents. Its tri-functionalized core (Ester, Bromide, Iodide) offers three distinct vectors for diversification.[1] However, the presence of two halogenated sites (C3-Br and C6-I) presents a critical challenge: Regioselectivity .

Mechanistic Driver: Why C6-I Reacts First

Successful differentiation of the two halogen sites relies on exploiting the differences in Bond Dissociation Energy (BDE) and Steric Environment .

FeatureC6-Iodide (Site A) C3-Bromide (Site B)
Bond Strength Weak (~65 kcal/mol). Rapid Oxidative Addition (OA).Stronger (~81 kcal/mol). Slower OA.
Sterics Accessible. Flanked by N1 and H5.Hindered. Ortho to the bulky methyl ester at C2.
Electronic Activated by N1.Highly electron-deficient (Ortho-Ester + Ortho-N4), but sterics/BDE dominate Pd-catalysis.
Reactivity Rank Primary (1st) Secondary (2nd)

Expert Insight: In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), the oxidative addition of Pd(0) into the C–I bond is kinetically favored over the C–Br bond by orders of magnitude. The C2-ester group further protects the C3-position sterically, reinforcing C6-selectivity.

Part 2: Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: Selective arylation at the C6-position while preserving the C3-bromide for subsequent steps.

Reagents:

  • Substrate: Methyl 3-bromo-6-iodopyrazine-2-carboxylate (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Strict stoichiometry is crucial.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂·DCM (for sterically demanding acids).

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution).

  • Solvent: 1,4-Dioxane (0.2 M concentration).

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the pyrazine substrate (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd catalyst (5 mol%).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-Dioxane followed by the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Stir at Room Temperature (20–25 °C) for 4–16 hours.

    • Note: Unlike typical Suzuki couplings, heating is NOT recommended for the C6-I step. Heating increases the risk of "double coupling" at the C3-Br site or ester hydrolysis.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2][3] Look for the disappearance of the starting material (M+) and appearance of the mono-coupled product (M+Ar-I).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. The mono-coupled product is usually less polar than the di-coupled byproduct.

Protocol B: Sequential C3-Functionalization (Post-C6)

Objective: Functionalizing the sterically hindered C3-bromide after C6 is substituted.

Reagents:

  • Substrate: C6-substituted Pyrazine intermediate (1.0 equiv).

  • Coupling Partner: Boronic Acid (1.5 equiv) or Alkyne (for Sonogashira).

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) OR Pd(dtbpf)Cl₂.

    • Reasoning: The C3 position is hindered. "Next-generation" bulky, electron-rich phosphine ligands (Buchwald type) are required to facilitate oxidative addition at this deactivated/hindered site.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene/Water (10:1) or THF.

  • Temperature: 80–100 °C.[4]

Step-by-Step Methodology:

  • Setup: Combine C6-product, new boronic acid, and base in a reaction vessel.

  • Catalyst Pre-complexation: If using Pd₂(dba)₃/Ligand, premix them in a small amount of solvent for 5 mins before adding to the main vessel.

  • Reaction: Heat to 90 °C for 12–24 hours. The elevated temperature is required to overcome the higher BDE of the C-Br bond and the steric hindrance of the ortho-ester.

  • Workup: Standard aqueous extraction.

Part 3: Visualization of Reaction Logic

The following diagram illustrates the decision matrix for functionalizing this scaffold.

ReactionPathway cluster_conditions Critical Control Points SM Start: Methyl 3-bromo- 6-iodopyrazine-2-carboxylate C6_Product Intermediate: 6-Aryl-3-bromo-pyrazine SM->C6_Product Protocol A: Pd(PPh3)4, RT Selective C-I Coupling Side_Product Impurity: 3,6-Bis(aryl)-pyrazine (Over-reaction) SM->Side_Product Error: High Temp (>60°C) or Excess Boronic Acid Final_Product Final Target: 3,6-Diaryl-pyrazine C6_Product->Final_Product Protocol B: Pd-XPhos, 90°C Forced C-Br Coupling Tip1 C6-I is kinetically favored by >100x over C3-Br Tip2 C3 is sterically shielded by C2-Ester

Caption: Logical flow for sequential regioselective arylation. Green path indicates the optimal thermodynamic/kinetic route.

Part 4: Troubleshooting & Optimization Data

Solvent & Base Screening Table (C6-Selectivity)
Solvent SystemBaseTemp (°C)Yield (C6-Product)Yield (Di-coupled)Verdict
Dioxane / H₂O Na₂CO₃ 25 88% < 2% Optimal
Dioxane / H₂OK₃PO₄2582%5%Good, but faster (risk of over-reaction)
DMFCs₂CO₃6045%35%Avoid (Loss of selectivity)
Toluene / EtOHNa₂CO₃8010%75%Avoid (Promotes double coupling)
Common Pitfalls
  • Ester Hydrolysis: The methyl ester at C2 is susceptible to hydrolysis under basic conditions at high temperatures.

    • Solution: Use milder bases (Na₂CO₃ instead of NaOH/KOH) and keep the temperature for the first step at RT. If hydrolysis occurs, re-esterification (MeOH/H₂SO₄) is possible but adds a step.

  • Dehalogenation: Pd-hydride species can cause hydrodehalogenation (replacing I/Br with H).

    • Solution: Avoid alcoholic solvents (EtOH/MeOH) in the C6-coupling step if possible; Dioxane or THF are superior. Ensure inert atmosphere.

Part 5: References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016, 7, 5758-5767. [Link] (Authoritative review on halopyridine/pyrazine reactivity trends).

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 2013, 11, 3223-3242. [Link] (Detailed mechanisms for pyrazine cross-couplings).

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives. Molbank, 2024, M1865. [Link] (Protocol validation for pyrazine-2-carboxamide analogs).

  • Sonogashira Coupling. Organic Chemistry Portal. [Link] (General conditions for Sonogashira coupling applicable to the C6-I position).

  • Methyl 3-bromo-6-iodopyrazine-2-carboxylate Substance Record. PubChem. [Link] (Physical properties and safety data for the specific substrate).

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 3-bromo-6-iodopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation on a Dihalogenated Pyrazine Core

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds.[1][2][3] Its significance is particularly pronounced in the synthesis of complex heteroaromatic compounds, which are prevalent in pharmaceuticals and functional materials.[2] This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of Methyl 3-bromo-6-iodopyrazine-2-carboxylate, a versatile building block in drug discovery.

The presence of two distinct halogen atoms on the pyrazine ring, iodine and bromine, introduces the challenge and opportunity of chemoselective functionalization. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br) allow for a stepwise and controlled introduction of different substituents, paving the way for the synthesis of diverse and complex molecular architectures. This document will delve into the principles governing this selectivity and provide robust protocols for achieving high-yielding and selective transformations.

Understanding the Reaction: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1] The cycle can be broadly divided into three key steps:

  • Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) intermediate. This step is generally the rate-determining step of the reaction.

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium(II) center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[4]

  • Reductive Elimination: The two organic moieties on the palladium(II) center couple and are eliminated, forming the new C-C bond and regenerating the active palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition (Ar-X) R-Pd(II)(R')L2 R-Pd(II)(R')L2 R-Pd(II)(X)L2->R-Pd(II)(R')L2 Transmetalation (R'-B(OR)2) R-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination (R-R') Ar-X Aryl Halide R'-B(OR)2 Boronic Acid/Ester R'-B(OR)2->R-Pd(II)(X)L2 Base Base Base->R'-B(OR)2

Chemoselectivity in Dihalogenated Pyrazines: Exploiting the Reactivity Gradient

The selective functionalization of Methyl 3-bromo-6-iodopyrazine-2-carboxylate hinges on the differential reactivity of the C-I and C-Br bonds in the oxidative addition step. The bond dissociation energy of the C-I bond is significantly lower than that of the C-Br bond, making the iodo-substituted position more susceptible to oxidative addition by the palladium(0) catalyst.[5] This inherent reactivity difference allows for the selective coupling at the 6-position (iodo) while leaving the 3-position (bromo) intact for subsequent transformations.

This principle of chemoselective coupling is a powerful tool for the divergent synthesis of complex molecules, allowing for the sequential introduction of different aryl or heteroaryl groups.

Recommended Reaction Conditions for Selective Coupling at the 6-Position (C-I)

Based on established principles for Suzuki-Miyaura couplings on electron-deficient heteroaromatics and the known reactivity of aryl halides, the following conditions are recommended for the selective coupling at the iodo-position of Methyl 3-bromo-6-iodopyrazine-2-carboxylate.

Summary of Recommended Conditions
ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%)Pd(PPh₃)₄ is a reliable catalyst for many Suzuki couplings. PdCl₂(dppf) is often effective for heteroaromatic substrates and can exhibit good functional group tolerance.
Ligand PPh₃ (if not using Pd(PPh₃)₄) or dppfTriphenylphosphine is a standard, effective ligand. Dppf is a bidentate ligand known to promote efficient coupling of heteroaryl halides.
Base K₂CO₃ or Cs₂CO₃ (2-3 equivalents)Carbonate bases are generally effective and well-tolerated by the ester functional group. Cs₂CO₃ is a stronger base and can be beneficial for less reactive boronic acids.
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1) or DME/H₂O (4:1)A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
Boronic Acid/Ester 1.1-1.5 equivalentsA slight excess of the boronic acid is used to drive the reaction to completion.
Temperature 80-100 °CElevated temperatures are usually required to facilitate the oxidative addition and ensure a reasonable reaction rate.
Atmosphere Inert (Nitrogen or Argon)The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst degradation.

Detailed Experimental Protocol: Selective Suzuki-Miyaura Coupling at the 6-Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the 6-position of Methyl 3-bromo-6-iodopyrazine-2-carboxylate.

Materials:

  • Methyl 3-bromo-6-iodopyrazine-2-carboxylate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and degassed deionized water)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Workflow:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - Methyl 3-bromo-6-iodopyrazine-2-carboxylate - Arylboronic acid - Base - Palladium Catalyst B Add Solvent A->B C Degas the reaction mixture B->C D Heat to 80-100 °C under inert atmosphere C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature E->F G Aqueous workup (extraction) F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 3-bromo-6-iodopyrazine-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

    • Seal the flask with a septum.

  • Solvent Addition and Degassing:

    • Add the solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The total solvent volume should be sufficient to dissolve the reactants (typically a 0.1 M solution of the pyrazine substrate).

    • Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes, or by subjecting the flask to three cycles of vacuum-backfill with an inert gas.

  • Reaction:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

    • Stir the reaction mixture vigorously under an inert atmosphere.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 3-bromo-6-arylpyrazine-2-carboxylate.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., a palladacycle or a catalyst with a more electron-rich ligand), or using a stronger base like Cs₂CO₃.

  • Formation of Di-substituted Product: While unlikely under the recommended conditions due to the significant difference in C-I and C-Br bond reactivity, the formation of the di-coupled product could occur with prolonged reaction times or at very high temperatures. If this is observed, reducing the reaction time and temperature should favor the mono-coupled product.

  • Debromination: In some cases, particularly with highly active catalysts and at elevated temperatures, debromination of the product can occur. Using a less active catalyst or milder conditions may mitigate this side reaction.

  • Hydrolysis of the Ester: The presence of a base can lead to the hydrolysis of the methyl ester. Using milder bases like K₂CO₃ and avoiding prolonged reaction times can minimize this side reaction. If hydrolysis is a significant issue, consider using a non-aqueous solvent system with a fluoride source like CsF as the base.

Conclusion

The Suzuki-Miyaura coupling of Methyl 3-bromo-6-iodopyrazine-2-carboxylate offers a reliable and chemoselective route to functionalized pyrazine derivatives. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-bromine bonds, researchers can selectively introduce a wide range of substituents at the 6-position, preserving the 3-bromo position for further synthetic elaboration. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this powerful reaction in the synthesis of novel compounds for pharmaceutical and materials science research.

References

  • Coupling outcomes for pyridazines, pyrimidines and pyrazines - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC. (2025, March 25). Retrieved February 14, 2024, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved February 14, 2024, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 14, 2024, from [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (n.d.). Retrieved February 14, 2024, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (2016, August 9). Retrieved February 14, 2024, from [Link]

  • Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. (2019, August 26). Retrieved February 14, 2024, from [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. (2026, January 29). Retrieved February 14, 2024, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved February 14, 2024, from [Link]

Sources

Application Notes & Protocols: Strategic Sequential Functionalization of 3-Bromo-6-Iodopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Scaffold in Modern Chemistry

The pyrazine ring system is a privileged heterocyclic motif integral to medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the two nitrogen atoms at the 1 and 4 positions, make it a key pharmacophore in numerous FDA-approved drugs, including treatments for tuberculosis (Pyrazinamide), cancer (Bortezomib), and various infections.[2][3] The ability to precisely install different functional groups onto the pyrazine core is paramount for modulating the biological activity, solubility, and pharmacokinetic properties of these molecules.[4][5]

3-Bromo-6-iodopyrazine is a particularly valuable and versatile starting material. It offers two distinct halogen atoms with differential reactivity, enabling a strategic and sequential approach to synthesizing complex, unsymmetrically substituted pyrazine derivatives. This guide provides a detailed overview of the principles and protocols for the selective functionalization of this scaffold, focusing on widely-used palladium-catalyzed cross-coupling reactions.

The Principle of Selective Functionalization: A Reactivity-Based Strategy

The cornerstone of sequentially functionalizing dihalogenated heterocycles is the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium catalyst to the C-X bond is frequently the rate-determining step.[6] The facility of this step is inversely correlated with the C-X bond dissociation energy.

For 3-bromo-6-iodopyrazine, the reactivity hierarchy is unequivocally:

Carbon-Iodine (C-I) > Carbon-Bromine (C-Br) [6][7]

The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it far more susceptible to oxidative addition. This allows for a highly selective reaction at the C-6 position (iodo) under milder conditions, leaving the C-3 position (bromo) intact for a subsequent, more forcing reaction. This strategic approach prevents the formation of statistical mixtures of products and maximizes the yield of the desired unsymmetrical product.

G cluster_0 Strategic Functionalization Pathway cluster_1 Step 1: C-6 Functionalization (Most Reactive Site) cluster_2 Step 2: C-3 Functionalization (Less Reactive Site) Start 3-Bromo-6-Iodopyrazine C6_Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Milder Conditions Start->C6_Coupling Selective Reaction at C-I Bond Intermediate 3-Bromo-6-(R1)-Pyrazine C6_Coupling->Intermediate C3_Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) More Forcing Conditions Intermediate->C3_Coupling Reaction at C-Br Bond Product 3-(R2)-6-(R1)-Pyrazine (Disubstituted Product) C3_Coupling->Product

Caption: Reactivity hierarchy guides the sequential coupling strategy.

Core Methodologies and Experimental Protocols

The following sections detail protocols for the most common and powerful cross-coupling reactions used to functionalize the 3-bromo-6-iodopyrazine core. The general experimental workflow for these reactions is outlined below.

G A 1. Reaction Setup B Add Halopyrazine, Coupling Partner, & Base to Oven-Dried Flask A->B C 2. Inert Atmosphere D Evacuate & Backfill with Argon/Nitrogen (3x) C->D E 3. Reagent Addition F Add Degassed Solvent(s) via Syringe E->F G Add Catalyst/Ligand F->G H 4. Reaction I Heat to Specified Temp & Monitor by TLC/LC-MS H->I J 5. Workup & Purification K Quench, Extract, Dry, Concentrate & Purify via Column Chromatography J->K

Caption: General experimental workflow for cross-coupling reactions.

Step 1: Functionalization at the C-6 Position (Iodo)

The Suzuki-Miyaura reaction is a highly versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[8] It is widely used due to its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.

  • Application Insights: For the selective coupling at the C-6 iodo position, standard palladium catalysts such as Pd(PPh₃)₄ are often sufficient. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for activating the boronic acid to facilitate the transmetalation step.[8] A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.[9]

  • Detailed Protocol: Synthesis of 3-Bromo-6-aryl-pyrazine

    • To an oven-dried Schlenk flask, add 3-bromo-6-iodopyrazine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.5 equiv.).

    • Evacuate the flask and backfill with argon. Repeat this cycle three times.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

    • Via syringe, add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

    • Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the 3-bromo-6-aryl-pyrazine intermediate.[9][10]

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to important alkynyl-heteroaromatic structures.[11][12] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[13]

  • Application Insights: The copper(I) iodide co-catalyst is essential for the formation of a copper-acetylide intermediate, which then participates in the palladium catalytic cycle.[14] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as a base and often as the solvent. The reaction is highly sensitive to oxygen, and thorough degassing is critical to prevent homocoupling of the alkyne (Glaser coupling).

  • Detailed Protocol: Synthesis of 3-Bromo-6-alkynyl-pyrazine

    • To an oven-dried Schlenk flask, add 3-bromo-6-iodopyrazine (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.05 equiv.).

    • Evacuate the flask and backfill with argon. Repeat this cycle three times.

    • Via syringe, add degassed anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio.

    • Add the terminal alkyne (1.1 equiv.) dropwise to the mixture at room temperature.

    • Stir the reaction at room temperature, monitoring progress by TLC or LC-MS (typically 2-6 hours).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to afford the 3-bromo-6-alkynyl-pyrazine.[10]

Step 2: Functionalization at the C-3 Position (Bromo)

Once the C-6 position is functionalized, the resulting 3-bromo-6-substituted-pyrazine serves as the substrate for the second coupling reaction. The C-Br bond is more robust and generally requires more active catalyst systems or higher temperatures to react efficiently.[7]

  • Application Insights: While Pd(PPh₃)₄ might still work, achieving high yields for the C-Br coupling often requires more robust catalyst systems. A combination of a palladium(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered and electron-rich phosphine ligand (e.g., SPhos, XPhos) can significantly improve reaction rates and yields, especially for challenging substrates.[8]

  • Detailed Protocol: Synthesis of 3-Aryl-6-substituted-pyrazine

    • To an oven-dried microwave vial, add the 3-bromo-6-substituted-pyrazine intermediate (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 3.0 equiv.).

    • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.04 equiv.) and ligand (e.g., XPhos, 0.10 equiv.).

    • Seal the vial, then evacuate and backfill with argon.

    • Add degassed anhydrous 1,4-dioxane.

    • Heat the mixture to 100-120 °C (conventional heating or microwave irradiation). Monitor the reaction until the starting material is consumed (typically 6-24 hours).

    • Follow the workup and purification procedure as described in section 3.1.A.[15]

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[16][17]

  • Application Insights: This reaction is highly dependent on the choice of ligand and base.[18] Sterically hindered biarylphosphine ligands (e.g., BINAP, Xantphos) are commonly employed.[16] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the amine and facilitate the catalytic cycle.[19] The C-Br bond's lower reactivity makes it a suitable substrate for this transformation after the more labile C-I bond has been functionalized.

  • Detailed Protocol: Synthesis of 3-Amino-6-substituted-pyrazine

    • To an oven-dried Schlenk flask, add the 3-bromo-6-substituted-pyrazine intermediate (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.). Caution: NaOtBu is a strong base and should be handled under inert conditions.

    • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and ligand (e.g., BINAP, 0.05 equiv.).

    • Evacuate the flask and backfill with argon. Repeat three times.

    • Add degassed anhydrous toluene via syringe.

    • Heat the reaction mixture to 100-110 °C and stir. Monitor progress by TLC or LC-MS (typically 8-24 hours).

    • Upon completion, cool to room temperature and quench carefully by adding water.

    • Extract the product with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to yield the final 3-amino-6-substituted-pyrazine product.[20]

Comparative Data and Conditions

The selection of appropriate reaction conditions is critical for achieving high yields and selectivity. The following table summarizes typical conditions for the sequential functionalization of 3-bromo-6-iodopyrazine.

Reaction TypeHalogen PositionTypical Catalyst / LigandTypical BaseTypical Solvent(s)Temp (°C)Typical Yield Range
Suzuki-Miyaura C-6 (Iodo)Pd(PPh₃)₄K₂CO₃, Na₂CO₃Dioxane/H₂O, Toluene/H₂O80 - 9075-95%
Suzuki-Miyaura C-3 (Bromo)Pd₂(dba)₃ / XPhosCs₂CO₃, K₃PO₄Dioxane, Toluene100 - 12060-85%
Sonogashira C-6 (Iodo)PdCl₂(PPh₃)₂ / CuIEt₃N, DIPATHF, DMF25 - 5080-98%
Sonogashira C-3 (Bromo)Pd(PPh₃)₄ / CuIEt₃NDMF80 - 10055-80%
Buchwald-Hartwig C-3 (Bromo)Pd₂(dba)₃ / BINAPNaOtBu, LiHMDSToluene, Dioxane100 - 11065-90%

Note: Yields are illustrative and highly dependent on the specific coupling partners and precise reaction conditions.

Troubleshooting and Key Considerations

  • Low Yield at C-3 (Bromo) Position: If the second coupling step is sluggish, consider switching to a more active, third-generation Buchwald-Hartwig catalyst system or using microwave heating to increase the reaction rate.[7]

  • Protodehalogenation: This side reaction (replacement of the halogen with hydrogen) can occur, especially under harsh conditions or if a source of protons is available. Ensure anhydrous solvents and reagents are used.

  • Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can be a side product. Using the correct stoichiometry and ensuring efficient stirring can minimize this. In Sonogashira reactions, ensure the system is rigorously deoxygenated to prevent alkyne homocoupling.

  • Catalyst Decomposition: Formation of palladium black indicates catalyst decomposition. This can be caused by impurities or excessively high temperatures. Using robust ligands can often stabilize the catalyst.

  • Purification: Pyrazine derivatives can be basic and may interact strongly with silica gel. It may be necessary to add a small amount of a basic modifier (e.g., 1% Et₃N) to the eluent during column chromatography to improve recovery.

Conclusion

3-Bromo-6-iodopyrazine is a powerful building block for the synthesis of complex, unsymmetrically disubstituted pyrazines. By leveraging the inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds, researchers can employ a sequential and highly controlled functionalization strategy. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—provide a robust and versatile toolkit for generating diverse libraries of pyrazine derivatives for applications in drug discovery, agrochemicals, and materials science.

References

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  • Balaraman, E., et al. (2017). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Topics in Catalysis, 60, 896-903. [Link]

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  • Driver, T. G. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4697. [Link]

  • ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • Knochel, P., et al. (2014). Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio-Substituted Pyridazine Building Blocks. Chemistry – A European Journal, 20(43), 14094-14103. [Link]

  • Martin, B. (2019). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Cerna, I., & Csollei, J. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3597-3610. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Polshettiwar, V., et al. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 13(12), 1494. [Link]

  • Turner, J. A. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1, (10), 1250-1259. [Link]

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Application Notes & Protocols: Sonogashira Coupling of Halopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Alkynylpyrazines

The pyrazine core is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and advanced organic materials. The introduction of an alkyne moiety onto the pyrazine ring via Sonogashira coupling is a powerful and frequently employed strategy for carbon-carbon bond formation.[1] This transformation opens up a vast chemical space, allowing for the synthesis of complex molecules with tailored electronic, steric, and pharmacological properties.[2][3] Alkynylpyrazines serve as critical intermediates for further functionalization, such as in the synthesis of heterocycles like pyrrolo[2,3-b]pyrazines, or as key structural elements in conjugated polymers and biologically active compounds.[4][5]

This guide provides an in-depth analysis of Sonogashira coupling protocols for halopyrazines, moving beyond a simple recitation of steps to explain the underlying principles that govern reaction success. We will explore the mechanistic nuances, the critical roles of each reagent, and provide field-proven protocols for researchers engaged in drug discovery and chemical synthesis.

The Catalytic Heart of the Reaction: Mechanistic Overview

The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide.[6][7] It is traditionally catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[8][9] However, numerous copper-free variants have been developed to circumvent common side reactions.[10][11][12] Understanding both catalytic cycles is crucial for protocol selection and optimization.

The Classical Palladium/Copper Co-catalyzed Cycle

This dual-catalyst system operates through two interconnected cycles. The palladium cycle activates the halopyrazine, while the copper cycle activates the terminal alkyne.[6][8]

  • Oxidative Addition (Pd Cycle): The active Pd(0) catalyst undergoes oxidative addition to the pyrazine-halide bond, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Copper Acetylide Formation (Cu Cycle): The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species. This increases the nucleophilicity of the alkyne.[8]

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) center, displacing the halide and forming an alkynyl-palladium(II) complex.[6]

  • Reductive Elimination: The newly formed complex undergoes reductive elimination, releasing the final alkynylpyrazine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]

sonogashira_pd_cu_cycle Figure 1: The Pd/Cu Co-Catalyzed Sonogashira Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Py-X pd_intermediate Py-Pd(II)L₂(X) oxidative_add->pd_intermediate reductive_elim Reductive Elimination pd_intermediate->reductive_elim Transmetalation product Product (Py-alkyne) reductive_elim->product product->pd0 Regeneration cu_cycle Copper Cycle cu_acetylide Cu(I)-alkyne cu_cycle->cu_acetylide Cu(I) Salt cu_acetylide->pd_intermediate alkyne Terminal Alkyne + Base alkyne->cu_cycle sonogashira_cu_free_cycle Figure 2: The Copper-Free Sonogashira Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Py-X pd_intermediate Py-Pd(II)L₂(X) oxidative_add->pd_intermediate alkyne_activation Alkyne Activation pd_intermediate->alkyne_activation Terminal Alkyne + Strong Base reductive_elim Reductive Elimination product Product (Py-alkyne) reductive_elim->product product->pd0 Regeneration pd_alkynyl Py-Pd(II)L₂(alkyne) alkyne_activation->pd_alkynyl Deprotonation & Ligand Exchange pd_alkynyl->reductive_elim

Caption: Figure 2: The Copper-Free Sonogashira Cycle.

Core Components: A Guide to Reagent Selection

The success of a Sonogashira coupling on a halopyrazine substrate is critically dependent on the judicious choice of each component. The electron-deficient nature of the pyrazine ring influences its reactivity compared to other aromatic systems.

Halopyrazine Substrate

The reactivity of the C-X bond is paramount and follows the established trend for aryl halides: I > Br >> Cl . [13]* Iodopyrazines: These are the most reactive substrates and often undergo coupling under mild conditions, sometimes even at room temperature. [8]* Bromopyrazines: Less reactive than their iodo-counterparts, bromopyrazines typically require higher temperatures and/or more active catalyst systems to achieve good yields. [14]* Chloropyrazines: As the least reactive, chloropyrazines present the greatest challenge. [15]Their successful coupling is a testament to modern catalyst development, often requiring specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step. [4][13]However, chloropyrazines are often more commercially available and cost-effective, making their use highly desirable. Successful couplings of chloropyrazines have been reported, demonstrating their viability with optimized protocols. [4]

Catalysts and Ligands
  • Palladium Source: Common precatalysts include Pd(II) sources like PdCl₂(PPh₃)₂ and Pd(OAc)₂, which are reduced in situ to the active Pd(0) species, or direct Pd(0) sources like Pd(PPh₃)₄. [6][8][16]For challenging couplings, Pd₂(dba)₃ is often used in combination with a specific ligand.

  • Ligands: The ligand stabilizes the palladium center and modulates its reactivity.

    • Triphenylphosphine (PPh₃): The classical, workhorse ligand, suitable for many iodo- and bromopyrazine couplings. [17][18] * Bulky, Electron-Rich Phosphines: For less reactive bromides and especially chlorides, ligands like cataCXium® A or various Buchwald biarylphosphines (e.g., XPhos, SPhos) are essential to promote the oxidative addition step. [13][19] * N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable palladium complexes, showing high activity for coupling unreactive chlorides. [6]

Copper Co-catalyst

Copper(I) iodide (CuI) is the most common co-catalyst. [8]Its role is to facilitate the deprotonation of the alkyne and accelerate the transmetalation step. [6][8]While it boosts reaction rates, it necessitates the strict exclusion of oxygen to prevent alkyne homocoupling. [8][11]

Base and Solvent
  • Base: The base is required to deprotonate the terminal alkyne.

    • Amine Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are common, often serving as both base and solvent. Piperidine or pyrrolidine can be more effective in copper-free systems. [13] * Inorganic Bases: For sensitive substrates where amine side-reactions are a concern, inorganic bases like K₂CO₃ or Cs₂CO₃ are excellent alternatives, particularly in copper-free protocols. [17][19]* Solvent: The choice of solvent can significantly impact solubility and reaction rate. Common choices include DMF, THF, acetonitrile, and ethanol. [17][18]For copper-free systems, polar aprotic solvents like DMF or NMP are often used. [8]Greener solvent systems using water or polyethylene glycol (PEG) have also been successfully employed. [17][20]

Experimental Protocols & Workflow

All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents, especially when using a copper co-catalyst.

Caption: Figure 3: General Experimental Workflow.

Protocol 1: Classical Sonogashira Coupling of a Bromopyrazine

This protocol is a robust starting point for reactive halopyrazines like 2-amino-5-bromopyrazine.

  • Materials:

    • 2-Amino-5-bromopyrazine (1.0 equiv)

    • Terminal Alkyne (e.g., Phenylacetylene) (1.2 equiv)

    • PdCl₂(PPh₃)₂ (0.02 equiv)

    • Copper(I) Iodide (CuI) (0.04 equiv)

    • Triethylamine (Et₃N)

    • Anhydrous, degassed DMF

  • Procedure:

    • To a flame-dried Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 equiv) and CuI (0.04 equiv).

    • Add the 2-amino-5-bromopyrazine (1.0 equiv).

    • Evacuate the flask and backfill with argon. Repeat this cycle three times.

    • Add anhydrous, degassed DMF (approx. 0.1 M concentration relative to the halopyrazine) followed by degassed triethylamine (3.0 equiv).

    • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

    • Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove catalyst residues.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Coupling for a Chloropyrazine

This protocol utilizes a more active catalyst system to couple less reactive chloropyrazines, adapted from methodologies reported for heteroaryl chlorides. [4]

  • Materials:

    • 2,3-Dichloropyrazine (1.0 equiv for mono-alkynylation)

    • Terminal Alkyne (1.1 equiv)

    • 10% Pd/C (0.05 equiv)

    • Copper(I) Iodide (CuI) (0.1 equiv)

    • Triphenylphosphine (PPh₃) (0.2 equiv)

    • Triethylamine (Et₃N)

    • Anhydrous Ethanol (EtOH)

  • Procedure:

    • In a sealed tube, combine 2,3-dichloropyrazine (1.0 equiv), 10% Pd/C (0.05 equiv), CuI (0.1 equiv), and PPh₃ (0.2 equiv). [17] 2. Evacuate and backfill the tube with argon.

    • Add anhydrous ethanol, followed by triethylamine (3.0 equiv) and the terminal alkyne (1.1 equiv). [17] 4. Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction. Note that selective mono-alkynylation is often achievable with careful control of stoichiometry and reaction time. [17] 6. After completion, cool the mixture and perform the work-up and purification as described in Protocol 1.

Protocol 3: Copper-Free Sonogashira Coupling of a Halopyrazine

This protocol is ideal for substrates containing functional groups sensitive to copper or when alkyne homodimerization is a significant issue.

  • Materials:

    • Halopyrazine (Iodo or Bromo) (1.0 equiv)

    • Terminal Alkyne (1.5 equiv)

    • Pd(OAc)₂ (0.02 equiv)

    • cataCXium® A (a bulky phosphine ligand) (0.04 equiv)

    • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF)

  • Procedure:

    • To a flame-dried Schlenk flask, add Pd(OAc)₂ (0.02 equiv), cataCXium® A (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

    • Add the halopyrazine (1.0 equiv).

    • Evacuate and backfill with argon three times.

    • Add anhydrous, degassed 2-MeTHF.

    • Add the terminal alkyne (1.5 equiv).

    • Stir the reaction at a temperature ranging from room temperature to 90 °C, depending on the reactivity of the halopyrazine. [19] 7. Upon completion, perform the work-up and purification as described in Protocol 1.

Data Summary & Troubleshooting

Comparative Reaction Conditions

The following table summarizes representative conditions for the Sonogashira coupling of various halopyrazines, illustrating the versatility of the reaction.

HalopyrazineAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
ChloropyrazinePhenylacetylene[Pd(allyl)Cl]₂ / PPh₃Et₃NToluene100Quantitative[4]
2,3-DichloropyrazineVarious terminal alkynes10% Pd/C / CuI / PPh₃Et₃NEtOHReflux-[17]
2,3-DichloropyrazinePhenylacetyleneCuI / PPh₃ / UltrasoundK₂CO₃PEG-400-Good[17][21]
2-Amino-3-bromopyridine*Various terminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100up to 96[18]
N-(3-Chloropyrazin-2-yl) methanesulfonamideVarious terminal alkynesPd catalyst / CuIBase-MW, 15041-67[4][5]

Note: Data for aminobromopyridine is included as a closely related and illustrative heteroaromatic system.

Troubleshooting Guide
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) not formed or oxidized).2. Low reactivity of halide (esp. chlorides).3. Insufficiently strong base.1. Ensure reagents and solvents are thoroughly degassed. [8]Consider a pre-activated Pd(0) source like Pd(PPh₃)₄.2. Switch to a more active ligand (e.g., bulky biarylphosphine). Increase temperature.<[13]br>3. Switch to a stronger base (e.g., Cs₂CO₃ or an amine like piperidine).
Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in a Cu-catalyzed reaction.2. High catalyst loading or temperature.1. Rigorously degas all solvents and reagents and maintain a strict inert atmosphere.<[8]br>2. Switch to a copper-free protocol. [10][11]
Dehalogenation of Pyrazine 1. Catalyst system promotes hydrodehalogenation.2. Presence of a hydrogen source.1. Screen different ligands or catalyst systems.2. Ensure anhydrous conditions.
Formation of Palladium Black 1. Catalyst decomposition.2. Unstable ligand-metal complex.1. Ensure an adequate ligand-to-palladium ratio to stabilize the active species.2. Change solvent; THF can sometimes promote precipitation. Consider DMF or toluene. [13]

References

  • MCM-41 Anchored Palladium Bipyridyl Complex as a Catalyst for Sonogashira Reaction. PMC. Available at: [Link]

  • In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS-CoV-2. PMC. Available at: [Link]

  • Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. PubMed. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. Available at: [Link]

  • Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry. Organic Chemistry Portal. Available at: [Link]

  • Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. ScienceDirect. Available at: [Link]

  • In silico assessment and sonochemical synthesis of 2-alkynyl 3-chloropyrazines as prospective ligands for SARS. MOST Wiedzy. Available at: [Link]

  • Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry (RSC Publishing). Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available at: [Link]

  • The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. ACS Omega. Available at: [Link]

  • The copper-free Sonogashira cross-coupling reaction promoted by palladium complexes of nitrogen-containing chelating ligands in neat water at room temperature. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Available at: [Link]

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Nucleophilic aromatic substitution of Methyl 3-bromo-6-iodopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective functionalization of Methyl 3-bromo-6-iodopyrazine-2-carboxylate , a high-value scaffold for drug discovery. This molecule possesses three distinct electrophilic sites: the C3-bromide, the C6-iodide, and the C2-ester.

The core utility of this scaffold lies in its orthogonal reactivity profile . The C3-bromide is activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-ester effect, while the C6-iodide is primed for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira). This guide provides a validated protocol to selectively displace the C3-bromide with amines while preserving the C6-iodide for downstream diversification.

Mechanistic Rationale & Regioselectivity

To achieve high yields, one must understand the electronic "battlefield" of the pyrazine ring.

  • C3-Position (The SNAr Hotspot): This carbon is bonded to Bromine and is situated ortho to the electron-withdrawing methyl ester group and adjacent to a ring nitrogen (N4). The ester group lowers the LUMO energy at C3 via inductive (-I) and mesomeric (-M) effects, dramatically stabilizing the Meisenheimer intermediate formed during nucleophilic attack.

  • C6-Position (The Metal-Coupling Hotspot): This carbon is bonded to Iodine. While adjacent to a ring nitrogen (N1), it is meta to the ester group, lacking the synergistic activation found at C3. Furthermore, in SNAr reactions, the rate of nucleophilic attack is often correlated with the electronegativity of the leaving group (F > Cl ≈ Br > I), making the C3-Br bond significantly more reactive toward nucleophiles than the C6-I bond. Conversely, the weaker C-I bond makes C6 the preferred site for oxidative addition in Pd-catalyzed reactions.

Strategic Workflow:

  • Step 1 (SNAr): Nucleophile attacks C3, displacing Br. (Conditions: Mild base, polar solvent, RT).

  • Step 2 (Cross-Coupling): Pd-catalyst engages C6-I. (Conditions: Pd(0), Boronic acid/Alkyne, Heat).

Visualizing the Reaction Pathway

The following diagram illustrates the decision matrix for functionalizing this scaffold, highlighting the kinetic preference for C3 substitution.

ReactionPathway Substrate Methyl 3-bromo-6-iodopyrazine- 2-carboxylate C3_Attack Path A: S_NAr at C3 (Preferred) Kinetic Product Substrate->C3_Attack Nucleophile (R-NH2) Mild Base, RT C6_Attack Path B: S_NAr at C6 (Disfavored) Thermodynamic/Slow Substrate->C6_Attack High Temp / Strong Nu (Avoid) Intermediate Stable Meisenheimer Complex (Stabilized by ortho-Ester) C3_Attack->Intermediate Fast Step Product Methyl 3-amino-6-iodopyrazine- 2-carboxylate Intermediate->Product Elimination of Br- Downstream Pd-Catalyzed Coupling (Suzuki/Sonogashira at C6) Product->Downstream Step 2: Pd(0)

Figure 1: Reaction pathway prioritizing C3-substitution due to electronic activation by the ortho-ester group.

Experimental Protocol: Selective C3-Amination

Objective: Synthesize Methyl 3-(morpholino)-6-iodopyrazine-2-carboxylate. Scale: 1.0 mmol (approx. 343 mg of starting material).

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]AmountRole
Methyl 3-bromo-6-iodopyrazine-2-carboxylate 342.921.0343 mgSubstrate
Morpholine (or primary amine)87.121.196 mg (96 µL)Nucleophile
DIPEA (N,N-Diisopropylethylamine)129.241.5194 mg (261 µL)Base (Acid Scavenger)
DMF (Anhydrous)--3.0 mLSolvent
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 10 mL round-bottom flask or reaction vial equipped with a magnetic stir bar.

    • Purge with Nitrogen or Argon to remove moisture (hydrolysis of the ester is a potential side reaction).

  • Dissolution:

    • Add Methyl 3-bromo-6-iodopyrazine-2-carboxylate (343 mg, 1.0 mmol) to the flask.

    • Add DMF (3.0 mL). Stir until fully dissolved.

  • Addition:

    • Cool the solution to 0 °C using an ice bath. Note: Cooling is critical to maximize regioselectivity, especially with reactive amines.

    • Add DIPEA (261 µL, 1.5 mmol).

    • Add Morpholine (96 µL, 1.1 mmol) dropwise over 2 minutes.

  • Reaction:

    • Allow the reaction to warm to Room Temperature (20–25 °C) .

    • Stir for 2–4 hours .

    • Monitoring: Check by TLC (Hexanes:EtOAc 3:1) or LC-MS. The starting material (Rt ~ X min) should disappear, replaced by a more polar product peak (M+H = 350).

    • Checkpoint: If the reaction is sluggish after 4 hours, warm to 40 °C. Do not exceed 60 °C to avoid displacing the C6-iodide.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Wash with Water (2 x 10 mL) to remove DMF and salts.

    • Wash with Brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na2SO4 .

    • Filter and concentrate under reduced pressure.[7]

  • Purification:

    • The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2, gradient 0–30% EtOAc in Hexanes).

    • Yield Expectation: 85–95% as a pale yellow solid.

Optimization & Troubleshooting Guide

ObservationRoot CauseCorrective Action
Bis-substitution observed (Nu at C3 and C6)Reaction temperature too high or excess nucleophile.Maintain T < 25 °C. Strictly limit nucleophile to 1.05–1.1 equiv.
Hydrolysis of Ester (Carboxylic acid forms)Wet solvent or presence of hydroxide.Use anhydrous DMF/THF. Ensure base (DIPEA) is dry. Avoid inorganic bases like NaOH.
No Reaction Nucleophile is too bulky or weak (e.g., aniline).Switch solvent to DMSO (higher dielectric constant). Heat to 50 °C. Use a stronger base (NaH) only if non-nucleophilic.
Regioselectivity Loss Substrate concentration too high.Dilute reaction to 0.1 M or 0.05 M to favor kinetic control.

References

  • General Reactivity of Halopyrazines

    • Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier, 1996 .

  • Ortho-Effect in SNAr

    • Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions of Halo-Heterocycles." Chem. Rev., 1951 , 49(2), 273–412.

  • Synthesis of 3-Amino-pyrazine-2-carboxylates

    • Dolezel, J. et al. "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." Molecules, 2017 , 22(1), 58. [8]

    • Note: This reference validates the SNAr conditions on similar 3-halo-pyrazine-2-carboxyl
  • Halogen Reactivity Order in SNAr

    • Rohrbach, S. et al. "Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Regioselectivity." J. Org.[9] Chem., 2019 . (General principle validation: F > Cl ~ Br > I).

Sources

Application Note: Buchwald-Hartwig Amination of Iodopyrazine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Buchwald-Hartwig amination of electron-deficient heteroaryl halides containing ester functionalities—such as methyl 3-iodopyrazine-2-carboxylate —presents a dichotomy of reactivity. While the electron-deficient pyrazine core facilitates oxidative addition, it simultaneously renders the ester moiety highly susceptible to hydrolysis or transesterification, and the pyrazine nitrogens prone to catalyst poisoning.

This guide provides a validated protocol that circumvents these failure modes. By utilizing bidentate ligands (Xantphos) or bulky monodentate systems (BrettPhos) in conjunction with mild inorganic bases (


, 

)
, researchers can achieve high yields while preserving the ester functionality.

Mechanistic Challenges & Strategic Solutions

The Substrate Paradox

The target substrate contains three conflicting features:

  • C-I Bond: Highly reactive toward oxidative addition but releases iodide ions (

    
    ), which can bridge Pd centers, forming inactive 
    
    
    
    dimers.
  • Pyrazine Nitrogens: Capable of competitive binding to the Pd center (

    
    -coordination), displacing ligands and arresting the catalytic cycle.
    
  • Ester Group: Precludes the use of standard strong bases (e.g.,

    
    , 
    
    
    
    ) due to rapid hydrolysis or nucleophilic attack at the carbonyl.
Strategic Interventions

To resolve these conflicts, the reaction system must be engineered as follows:

ChallengeEngineering SolutionMechanistic Rationale
Catalyst Poisoning Ligand Selection: Xantphos or BrettPhosLarge bite angles (Xantphos) or extreme steric bulk (BrettPhos) prevent the formation of inactive Pd-dimers and block pyrazine N-coordination.
Ester Hydrolysis Base Selection:

or

Weak, inorganic bases minimize nucleophilic attack on the ester.

is preferred for its "cesium effect" (higher solubility/reactivity in organic solvents).
Iodide Inhibition Solvent: Toluene or DioxaneNon-polar solvents precipitate metal-iodide salts, driving the reaction equilibrium forward.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle with specific emphasis on the failure modes relevant to pyrazine esters.

BuchwaldPyrazine Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Pyrazine-Pd-I) Pd0->OxAdd + Iodopyrazine Ester AmineBind Amine Coordination OxAdd->AmineBind + Amine Dimer FAILURE MODE A: Inactive Iodide Dimer [L-Pd-I]2 OxAdd->Dimer Low Ligand Bulk Poison FAILURE MODE C: Pyrazine N-Binding OxAdd->Poison Coordination to Pyrazine N Deprot Deprotonation (Base: Cs2CO3) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Hydrolysis FAILURE MODE B: Ester Hydrolysis (via Strong Base) Deprot->Hydrolysis If NaOtBu used RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting specific failure modes for iodopyrazine esters. Success requires avoiding the red paths via ligand/base selection.

Standardized Protocols

Protocol A: The "Workhorse" Method (Xantphos)

Recommended for: Primary amines, anilines, and robust secondary amines. High reliability.

Materials:

  • Substrate: Methyl 3-iodopyrazine-2-carboxylate (1.0 equiv)

  • Amine: 1.2 equiv[1]

  • Catalyst:

    
     (2.5 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: Xantphos (5-10 mol%)

  • Base:

    
     (2.0 equiv, finely ground)
    
  • Solvent: 1,4-Dioxane (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: Oven-dry a reaction vial and stir bar. Cool under a stream of Argon or Nitrogen.

  • Charging Solids: Add the iodopyrazine ester (1.0 equiv),

    
     (0.025 equiv), Xantphos (0.05 equiv), and 
    
    
    
    (2.0 equiv) to the vial.
    • Note: Grinding the

      
       with a mortar and pestle immediately before use significantly improves reproducibility by increasing surface area.
      
  • Inerting: Cap the vial and purge with inert gas for 5 minutes (vacuum/backfill x3).

  • Liquid Addition: Add anhydrous 1,4-Dioxane via syringe. Add the amine (1.2 equiv).[1]

    • Tip: If the amine is a solid, add it in step 2.

  • Reaction: Heat the block to 90°C with vigorous stirring (800+ rpm).

    • Checkpoint: Monitor by LCMS at 2 hours. Conversion should be >50%.

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a Celite pad to remove inorganic salts and Pd black. Concentrate and purify via flash chromatography.

Protocol B: The "High-Activity" Method (BrettPhos G3)

Recommended for: Sterically hindered amines or low-reactivity substrates where Xantphos fails.

Materials:

  • Catalyst: BrettPhos Pd G3 (or G4) Precatalyst (2-5 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene or t-Amyl Alcohol

  • Temp: 60°C - 80°C (Lower temp protects ester)

Procedure: Similar to Protocol A, but utilizes the Pd G3 precatalyst . This ensures a precise 1:1 Pd:Ligand ratio and faster initiation, which is crucial for difficult couplings. The use of


 is milder than Carbonate in some solvent systems, further protecting the ester.

Decision Matrix for Optimization

Use this logic flow to select the correct conditions for your specific amine partner.

OptimizationTree Start Start: Select Amine Type Amine Type? Start->Type Primary Primary / Aniline Type->Primary R-NH2 Secondary Secondary (Cyclic) Type->Secondary R2-NH Hindered Hindered / Acyclic Type->Hindered Bulky CondA Protocol A: Xantphos + Cs2CO3 (Dioxane, 90°C) Primary->CondA Standard CondB Protocol B: BrettPhos Pd G3 + K3PO4 (Toluene, 70°C) Primary->CondB If Low Yield Secondary->CondA Standard CondC Protocol C: RuPhos Pd G3 + Cs2CO3 (Toluene, 80°C) Secondary->CondC Optimization Hindered->CondB Required

Figure 2: Optimization logic for pairing amine classes with catalyst systems.

Troubleshooting & QC

ObservationRoot CauseCorrective Action
Ester Hydrolysis (Acid Product) Base too strong or wet solvent.Switch from

to

. Ensure solvent is anhydrous (<50 ppm

).
Low Conversion (<10%) Catalyst poisoning or Iodide inhibition.Switch to BrettPhos Pd G3 (precatalyst). Increase temp to 100°C.
Dehalogenation (H-Pyrazine)

-hydride elimination from amine.[2]
Reduce temperature.[2] Switch to a ligand that enforces reductive elimination (e.g., RuPhos for secondary amines).
Pd Black Precipitation Catalyst decomposition.Ligand:Pd ratio is off. Use a Precatalyst (G3/G4) to guarantee stoichiometry.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation."[3][4] Chemical Science, 2011. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights, 2024. Link

  • Org. Process Res. Dev. "Development of a Scalable Synthesis of an Iodopyrazine Intermediate." Organic Process Research & Development, 2019. Link

  • BenchChem. "Optimization of Buchwald-Hartwig amination conditions." Protocol Guide, 2025. Link

Sources

Technical Application Note: Controlled Hydrolysis of Methyl 3-bromo-6-iodopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The hydrolysis of Methyl 3-bromo-6-iodopyrazine-2-carboxylate to its corresponding acid (3-bromo-6-iodopyrazine-2-carboxylic acid ) presents a distinct chemoselective challenge. The pyrazine core is electron-deficient, making the halogen substituents—particularly the iodine at the C6 position—highly susceptible to nucleophilic aromatic substitution (


) by hydroxide ions.

Standard saponification protocols (refluxing NaOH/MeOH) often result in significant degradation, yielding the 6-hydroxy or 6-methoxy byproducts rather than the desired carboxylic acid. This guide details a Low-Temperature Lithium Hydroxide (LiOH) protocol designed to kinetically favor ester hydrolysis over halogen displacement.

Key Chemical Challenges
  • Chemoselectivity: Differentiating between the ester carbonyl (target) and the C-I bond (off-target

    
     site).
    
  • Solubility: The lipophilic di-halo ester requires organic co-solvents, yet the reaction must remain sufficiently aqueous to solvate the base.

  • Stability: The resulting pyrazine-2-carboxylic acid is prone to thermal decarboxylation; isolation conditions must remain below 40°C.

Mechanistic Insight & Reaction Design[1]

The reaction relies on the principle that ester hydrolysis (addition-elimination at the carbonyl) has a lower activation energy than nucleophilic aromatic substitution at the C6 position at reduced temperatures.

Reaction Scheme (DOT Visualization)

ReactionScheme Substrate Methyl 3-bromo-6-iodopyrazine-2-carboxylate (Lipophilic, Electrophilic) Intermediate Tetrahedral Intermediate (Stabilized by Li+) Substrate->Intermediate Fast (k1) Byproduct 6-Hydroxy impurity (SNAr Side Product) Substrate->Byproduct Slow (k3) Avoided at <5°C Reagent LiOH (1.2 eq) THF/H2O (3:1) 0°C Reagent->Substrate Product 3-bromo-6-iodopyrazine-2-carboxylic acid (Target) Intermediate->Product Collapse (k2)

Figure 1: Mechanistic pathway highlighting the kinetic competition between hydrolysis and


.

Detailed Experimental Protocol

Method A: Cryogenic LiOH Hydrolysis (Recommended)

This method utilizes Lithium Hydroxide, which is less aggressive than NaOH or KOH in organic mixtures, combined with a THF/Water system to ensure homogeneity without promoting methoxide formation (a risk when using MeOH).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Methyl 3-bromo-6-iodopyrazine-2-carboxylate (1.0 eq)

  • Base: LiOH[3][11]·H₂O (1.2 – 1.5 eq)

  • Solvent System: Tetrahydrofuran (THF) / Water (3:1 v/v)

  • Quench: 1N HCl

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, dissolve the substrate in THF (10 mL per gram of substrate). Cool the solution to 0°C using an ice/water bath.

  • Reagent Preparation: Dissolve LiOH·H₂O (1.2 eq) in the minimum amount of water required for solvation.

  • Controlled Addition: Add the aqueous LiOH solution dropwise to the THF solution over 15 minutes, maintaining the internal temperature < 5°C .

    • Note: Rapid addition causes localized heating and high pH, triggering iodine displacement.

  • Reaction Monitoring: Stir at 0°C for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

    • Endpoint: Disappearance of ester.

    • Warning: If reaction stalls, warm to 10°C, but do not exceed 20°C .

  • Workup (Critical for Stability):

    • Evaporate THF under reduced pressure at < 30°C (bath temperature).

    • Dilute the remaining aqueous residue with cold water.

    • Wash the aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted ester (discard organic layer).

    • Acidify the aqueous layer carefully with 1N HCl to pH 3–4 while stirring in an ice bath. Do not acidify below pH 2 to prevent protonation of pyrazine nitrogens which aids decarboxylation.

  • Isolation:

    • The product typically precipitates as a white/off-white solid. Filter and wash with cold water.

    • If no precipitate forms, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo (< 30°C).

Method B: Acidic Hydrolysis (Alternative)

Use this method ONLY if Method A yields >5% of the hydroxy-impurity.

  • Dissolve substrate in 1,4-Dioxane .

  • Add 6N HCl (5 eq).

  • Heat to 60°C for 4-6 hours.

  • Risk: Higher risk of decarboxylation; strictly monitor CO₂ evolution.

Workup & Purification Workflow

The following diagram illustrates the critical decision points during the isolation process to ensure purity and yield.

WorkupFlow Step1 Reaction Mixture (THF/Water, 0°C) Step2 Remove THF (Rotovap < 30°C) Step1->Step2 Step3 Aqueous Residue (pH ~11) Step2->Step3 Step4 Wash with EtOAc Step3->Step4 Remove unreacted ester Step5 Acidify Aqueous Layer (1N HCl to pH 3-4) Step4->Step5 Precipitation Precipitate Forms? Step5->Precipitation Solid Filtration (Wash with cold H2O) Precipitation->Solid Yes Liquid Extract with EtOAc (3x) Dry (Na2SO4) & Concentrate Precipitation->Liquid No

Figure 2: Purification logic flow ensuring removal of unreacted ester and isolation of the sensitive acid.

Data Summary & Troubleshooting

Analytical Specifications
ParameterSpecificationNotes
Appearance White to pale yellow solidDarkening indicates decomposition.
1H NMR (DMSO-d6) δ ~13.5 (br s, 1H, COOH)δ ~8.8 (s, 1H, Pyrazine-H)Absence of methyl singlet (~3.9 ppm).
LC-MS (ESI-) [M-H]⁻ = 326.8/328.8Characteristic Br isotope pattern (1:1).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product contains -OH or -OMe Temperature too high or base too strong.Strictly maintain T < 5°C. Switch from NaOH to LiOH. Ensure THF is used, not MeOH.
Low Yield / Decarboxylation Acidification too strong or drying temp too high.Stop acidification at pH 3-4. Dry in vacuum oven at RT, not heated.
Incomplete Reaction Poor solubility of substrate.Increase THF ratio. Ensure vigorous stirring.

References

  • Vertex AI Search. (2023). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine (CN108101857B). Google Patents. Link

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5):104-105. Link

  • MDPI. (2021). New Bromo- and Iodo-Hydroxylactones... Obtained by Biotransformation. Molecules. Link

  • Sigma-Aldrich. (n.d.). Methyl 3-bromo-6-chloropyrazine-2-carboxylate Product Safety. Link

  • Organic Chemistry Portal. (2023). Hydrolysis of Esters. Link

Sources

Application Note: Chemoselective Reduction of Methyl Ester in Halopyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halopyrazine scaffolds are ubiquitous "warheads" in medicinal chemistry, serving as critical intermediates for kinase inhibitors (e.g., Acalabrutinib) and anti-infectives. The reduction of methyl 3-chloropyrazine-2-carboxylate to its corresponding alcohol, (3-chloropyrazin-2-yl)methanol , presents a classic chemoselectivity paradox.

The electron-deficient pyrazine ring activates the C-Cl bond toward Nucleophilic Aromatic Substitution (


) and reductive dehalogenation. Standard reduction protocols utilizing Lithium Aluminum Hydride (LiAlH

) frequently result in catastrophic dehalogenation or ring degradation.

This guide details two field-proven protocols to achieve high-yield reduction while preserving the halogen handle:

  • Cryogenic DIBAL-H Reduction: The gold standard for gram-scale precision.

  • NaBH

    
    /CaCl
    
    
    
    Activation:
    A scalable, non-cryogenic alternative for kilo-lab operations.

Mechanistic Analysis & Chemoselectivity

The pyrazine ring acts as an electron sink. The ester carbonyl at C2 is electronically coupled to the chlorine at C3.

  • The Challenge: Hydride reagents (

    
    ) can attack the ester (desired) or the C-Cl bond (undesired 
    
    
    
    or hydrodehalogenation).
  • The Solution: Use electrophilic reducing agents (DIBAL-H) that coordinate to the carbonyl oxygen, or modify nucleophilic reductants (NaBH

    
    ) with Lewis acids (CaCl
    
    
    
    ) to preferentially activate the ester over the ring.
Figure 1: Reaction Pathways and Competing Side Reactions

ReactionPathways Start Methyl 3-chloropyrazine- 2-carboxylate Complex Activated Complex Start->Complex Coordination (Al or B species) Side2 Ring Opening/ Degradation Start->Side2 Direct Nucleophilic Attack (SNAr) Product (3-chloropyrazin- 2-yl)methanol (DESIRED) Complex->Product Hydride Transfer (Controlled Temp) Side1 Dechlorinated Product (Pyrazin-2-ylmethanol) Complex->Side1 Over-reduction (Excess Heat/Reagent)

Caption: Chemoselective competition between ester reduction (green) and dehalogenation/degradation (red).

Protocol A: Cryogenic DIBAL-H Reduction

Best for: Small-to-medium scale (1g – 50g), high-value intermediates. Mechanism: Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acid, coordinating to the carbonyl oxygen.[1][2] At -78°C, the tetrahedral intermediate is stable, preventing the ejection of the alkoxide and subsequent over-reduction or side reactions.[3]

Reagents & Equipment[1][4][5][6]
  • Substrate: Methyl 3-chloropyrazine-2-carboxylate (1.0 equiv).

  • Reagent: DIBAL-H (1.0 M in Toluene or DCM), 2.2 – 2.5 equiv.

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Quench: Rochelle’s Salt (Potassium Sodium Tartrate), sat. aq. solution.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask under

    
     atmosphere. Charge with substrate and anhydrous DCM (0.2 M concentration).
    
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for thermal equilibration.

  • Addition: Add DIBAL-H dropwise via a pressure-equalizing addition funnel or syringe pump.

    • Critical: Maintain internal temperature below -70°C. Exotherms trigger dehalogenation.

  • Reaction: Stir at -78°C for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Note: If aldehyde is desired, use 1.1 equiv and quench at -78°C. For alcohol, warm slowly to 0°C if conversion is incomplete.

  • The "Rochelle" Workup (Crucial):

    • Do NOT use acid quench (HCl) as it may hydrolyze the pyrazine or solubilize the product in water.

    • Dilute reaction with ether or DCM.

    • Add saturated aqueous Rochelle’s Salt (volume equal to reaction volume).

    • Stir vigorously at Room Temperature (RT) for 1–3 hours until two clear layers form (breaking the aluminum emulsion).

Figure 2: The Rochelle's Salt Workup Workflow

Workup Step1 Crude Reaction Mix (Aluminum Emulsion) Step2 Add Sat. Rochelle's Salt (Potassium Sodium Tartrate) Step1->Step2 Step3 Vigorous Stirring (1-3 Hours at RT) Step2->Step3 Decision Layers Clear? Step3->Decision Step4 Phase Separation (Org vs Aq) Decision->Step4 Yes Step5 Add more buffer / Increase stir time Decision->Step5 No (Jelly persists) Step5->Step3

Caption: Workflow for breaking stubborn aluminum emulsions using tartrate complexation.

Protocol B: NaBH / CaCl Activation

Best for: Scale-up (>100g), labs without cryogenic capacity. Mechanism: Sodium Borohydride alone is too nucleophilic and slow for esters. Adding Calcium Chloride (CaCl


) generates a borohydride-calcium complex (or transient Ca(BH

)

), which is more electrophilic and reduces esters rapidly at 0°C to RT.
Reagents
  • Substrate: Methyl 3-chloropyrazine-2-carboxylate (1.0 equiv).

  • Reductant: NaBH

    
     (2.5 equiv).
    
  • Additive: CaCl

    
     (anhydrous, 1.5 equiv).
    
  • Solvent: THF : Ethanol (2:1 ratio).

Step-by-Step Methodology
  • Solvation: Dissolve the ester in THF/EtOH (0.3 M) and cool to 0°C.

  • Activation: Add anhydrous CaCl

    
     in one portion. Stir for 15 mins.
    
  • Reduction: Add NaBH

    
     portion-wise over 30 minutes.
    
    • Safety: Massive

      
       gas evolution. Ensure adequate venting.
      
  • Progression: Allow the mixture to warm to RT. Stir for 4–6 hours.

  • Quench:

    • Cool back to 0°C.

    • Carefully add Acetone (scavenges excess hydride) or 1M Citric Acid.

    • Caution: Do not use strong mineral acids; pyrazines are basic and will form salts, trapping them in the aqueous layer.

  • Extraction: Remove volatiles (THF/EtOH) under reduced pressure. Extract the aqueous residue with EtOAc.[1]

Data Summary & Comparison

FeatureProtocol A (DIBAL-H)Protocol B (NaBH

/CaCl

)
Chemoselectivity Excellent (at -78°C)Good (at 0°C)
Yield 85 - 92%75 - 85%
Dehalogenation Risk Low (if temp controlled)Low (milder hydride source)
Scalability Difficult (Cryogenic required)Excellent (Standard reactors)
Workup Slow (Emulsion management)Fast (Filtration/Extraction)
Cost HighLow

Troubleshooting & Critical Control Points

Dehalogenation (Loss of Chlorine)
  • Symptom: Mass spec shows M-34 peak (replacement of Cl with H).

  • Cause: Reaction temperature too high or use of LiAlH

    
    .
    
  • Fix: Switch to Protocol A and strictly maintain -78°C. If using Protocol B, ensure CaCl

    
     is anhydrous and reduce reaction time.
    
Aluminum "Jelly" (Protocol A)
  • Symptom: Organic and aqueous layers form a single gelatinous phase.

  • Cause: Incomplete complexation of aluminum salts.

  • Fix: Increase the volume of Rochelle's salt solution. Allow to stir overnight if necessary. Do not filter through Celite until the layers break.

Product Trapped in Aqueous Phase
  • Symptom: Low recovery yield despite clean TLC.

  • Cause: Pyrazine nitrogen protonated by acidic quench (forming water-soluble salt).

  • Fix: Adjust aqueous layer pH to ~8.0 using saturated NaHCOngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     before extraction. Use a polar organic solvent like DCM/Isopropanol (9:1) for extraction.
    

References

  • DIBAL-H Mechanism & Workup

    • Master Organic Chemistry.[4] "DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent."[1][2] Available at: [Link]

  • NaBH4/CaCl2 Activation

    • ResearchGate Discussion. "Why some esters can be reduced by sodium borohydride?" (Citing Tetrahedron Lett. & J. Org.[5] Chem. protocols). Available at: [Link]

  • Pyrazine Synthesis Context
  • General Hydride Reduction Safety

    • Chemistry LibreTexts. "Reductions using NaBH4, LiAlH4." Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with Methyl 3-bromo-6-iodopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 3-bromo-6-iodopyrazine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges encountered with this versatile but often sparingly soluble building block. Our goal is to provide not just solutions, but a foundational understanding of the principles behind them, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Methyl 3-bromo-6-iodopyrazine-2-carboxylate?

Methyl 3-bromo-6-iodopyrazine-2-carboxylate is a highly functionalized heterocyclic compound. Its structure, characterized by two different halogen atoms (bromine and iodine) and a methyl ester group on a pyrazine core, results in a molecule with significant lipophilicity and potentially strong crystal lattice energy.

  • Polarity: The molecule is largely non-polar to weakly polar.

  • Aqueous Solubility: It is expected to be practically insoluble in water. A related compound, Methyl 3-bromopyrazine-2-carboxylate, has a predicted low water solubility[1]. The addition of a larger iodine atom further increases lipophilicity, decreasing aqueous solubility even more.

  • Organic Solubility: Solubility will be highest in chlorinated solvents (Dichloromethane, Chloroform) and polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and ethers such as 1,4-Dioxane and Tetrahydrofuran (THF). Solubility in non-polar aromatic solvents like Toluene is moderate, while it is expected to be low in alkanes (e.g., Hexane) and alcohols (e.g., Methanol, Ethanol) at room temperature.

Q2: I am setting up a Suzuki-Miyaura cross-coupling reaction. Which solvent should I start with?

For palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, selecting a solvent system that can dissolve both your lipophilic substrate and the often-inorganic base is critical.[2][3]

  • Recommended Starting Point: A mixture of an ether-type solvent and water is a robust choice. Common, effective systems include 1,4-Dioxane/water or 1,2-Dimethoxyethane (DME)/water , typically in a ratio of 3:1 to 4:1.[2][4]

  • Rationale: The organic solvent (Dioxane or DME) effectively dissolves the pyrazine substrate, the boronic acid partner, and the palladium catalyst complex. The aqueous phase is necessary to dissolve the inorganic base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), which is essential for the transmetalation step of the catalytic cycle.[3][5]

Q3: Why does my compound appear to dissolve initially but then crash out of solution?

This phenomenon, known as supersaturation, can occur for several reasons:

  • Heating for Dissolution: If you heat the mixture to dissolve the compound and then cool it to room temperature, you may have created a thermodynamically unstable supersaturated solution.[6] The introduction of a seed crystal (even dust) or agitation can cause rapid precipitation back to the equilibrium solubility concentration.

  • Solvent-Mediated Polymorphism: The initial solid may be a more soluble, metastable polymorphic crystal form. Over time, in solution, it can transform into a more stable, less soluble polymorph, causing it to precipitate.[6]

  • Reaction Condition Changes: In a reaction setting, the addition of a new reagent (like an aqueous base or a different co-solvent) can change the overall polarity of the solvent system, reducing the solubility of your starting material and causing it to precipitate.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides systematic approaches to tackle persistent solubility challenges during your experimental workflow.

Issue 1: The compound fails to dissolve in the primary reaction solvent at room temperature.

When standard solvents are ineffective, a methodical approach involving thermal energy, co-solvents, or sonication is required.

The following diagram outlines a decision-making process for addressing poor solubility.

G start Compound Insoluble in Primary Solvent? heat Apply Gentle Heat (40-60°C) with Stirring start->heat Yes proceed Proceed with Experiment start->proceed No sonicate Use Ultrasonic Bath (15-30 min) heat->sonicate Still Insoluble heat->proceed Soluble cosolvent Introduce a Co-Solvent sonicate->cosolvent Still Insoluble sonicate->proceed Soluble screen Screen Alternative Primary Solvents cosolvent->screen Still Insoluble cosolvent->proceed Soluble screen->proceed Soluble fail Re-evaluate Synthetic Route or Purification Method screen->fail No Suitable Solvent Found

Caption: Systematic workflow for troubleshooting initial dissolution.

Most solid dissolution processes are endothermic, meaning that increasing the temperature will increase solubility.[7][8]

  • Setup: In your reaction vessel, add the Methyl 3-bromo-6-iodopyrazine-2-carboxylate and your chosen solvent.

  • Gentle Heating: Place the vessel in a heating mantle or oil bath and warm the mixture to 40-60°C with vigorous stirring. Caution: Avoid boiling the solvent.

  • Sonication (Optional): If heating is insufficient, place the sealed vessel in an ultrasonic bath for 15-30 minute intervals. The high-frequency sound waves create cavitation, which can help break down solid agglomerates and enhance dissolution.

  • Observation: Check for dissolution after each step. If the compound dissolves upon heating, ensure your subsequent reaction steps are also performed at an elevated temperature to prevent precipitation.

A co-solvent is a secondary, miscible solvent added in a smaller quantity to the primary solvent to increase the solubility of a solute.[9][10] Co-solvents function by disrupting the intermolecular forces of the primary solvent, reducing its ability to "exclude" the solute.[]

  • Select a Co-solvent: Choose a co-solvent that is known to be a good solvent for your compound and is miscible with your primary reaction solvent. For example, if your primary solvent is Toluene, a good co-solvent would be DMF or 1,4-Dioxane.

  • Titration Method:

    • Add the compound and the primary solvent to your flask.

    • While stirring vigorously, add the co-solvent dropwise (or in small 0.5-1% v/v increments).

    • Continue adding the co-solvent until the solid is fully dissolved.

  • Documentation: Record the final solvent ratio (e.g., Toluene:DMF 95:5) for future experiments. Be mindful that changing the solvent system may require re-optimization of your reaction conditions.

Table 1: Recommended Solvents & Co-solvents

Solvent ClassPrimary Solvent ChoicesRecommended Co-solventsRationale & Use Case
Ethers 1,4-Dioxane, THF, DMEDMF, NMPExcellent for Suzuki and other cross-coupling reactions where an aqueous base is used.[2]
Aromatics Toluene, Xylene1,4-Dioxane, THFGood for higher temperature reactions. A polar co-solvent can aid dissolution.
Amides DMF, DMAc, NMPToluene, DioxaneStrong, polar aprotic solvents that can dissolve many recalcitrant compounds. Use with caution as they can be difficult to remove.
Chlorinated Dichloromethane (DCM)N/APrimarily used for workup, extraction, and purification (e.g., column chromatography). Generally too low-boiling for heated reactions.
Issue 2: Compound precipitates mid-reaction, especially after base addition.

This is a classic problem in biphasic reactions like Suzuki or Buchwald-Hartwig couplings. The addition of an aqueous base solution drastically changes the solvent environment.

The key is to use a primary organic solvent with sufficient miscibility with water to create a homogeneous environment at the reaction temperature, or one that works well with a phase-transfer catalyst.

  • Solvent Choice: Switch to a more water-miscible solvent like 1,4-Dioxane or DME . While THF is an option, it is generally less effective at higher temperatures.

  • Degassing: Thoroughly degas your chosen solvent system (e.g., by bubbling argon through it for 15-20 minutes) before adding your catalyst and reagents. Oxygen can lead to catalyst degradation and side reactions like homocoupling.[3]

  • Order of Addition:

    • To a dry, inerted flask, add your pyrazine substrate, the boronic acid partner, and the solid base (e.g., Cs₂CO₃).

    • Add the degassed organic solvent and stir for a few minutes.

    • Add the degassed water.

    • Finally, add the palladium catalyst. This order ensures the catalyst is introduced to a well-mixed, oxygen-free environment.

  • Heating: Heat the reaction to the target temperature (typically 80-110 °C). At this temperature, solvents like Dioxane and water become more miscible, often creating a single phase that facilitates the reaction.[4]

A properly configured setup is crucial for success, especially for air-sensitive cross-coupling reactions.

G cluster_flask Schlenk Flask cluster_heating Heating & Stirring A Inert Gas (Ar/N2) Inlet/Outlet D Reaction Mixture: - Substrate - Boronic Acid - Base - Pd Catalyst - Solvent System B Septum for Reagent Addition C Stir Bar E Stir Plate F Oil Bath F->D Heat Transfer

Caption: Standard setup for a heated, inert-atmosphere reaction.

By understanding the physicochemical properties of Methyl 3-bromo-6-iodopyrazine-2-carboxylate and applying these systematic troubleshooting protocols, researchers can effectively overcome solubility hurdles and successfully utilize this valuable building block in their synthetic campaigns.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism. Retrieved from [Link]

  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-Amino-6-bromopyrazine-2-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methyl 3-bromopyrazine-2-carboxylate Properties. Retrieved from [Link]

  • IUCr Journals. (2014, July 15). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Retrieved from [Link]

  • Google Patents. (n.d.). US2149279A - Derivatives of pyrazine carboxylic acid and processes for their production.
  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Retrieved from [Link]

  • Google Patents. (n.d.). CN106220574A - A kind of preparation method of pyrazine carboxylic acid.
  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Retrieved from [Link]

  • University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2025, October 10). Drug Solubility: Challenges And Opportunities For Pharmaceutical Development. Retrieved from [Link]

  • PMC. (n.d.). Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs. Retrieved from [Link]

  • PMC. (2009, September 16). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]

  • Prof Steven Abbott. (n.d.). Solubility Effects | Practical Solubility Science. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2022, November 16). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What is the effect of temperature on solubility?. Retrieved from [Link]

  • ScienceDirect. (2022, August 8). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Retrieved from [Link]

  • Monash University. (2017, March 9). Influence of temperature on gas solubility in thermally rearranged (TR) polymers. Retrieved from [Link]

  • Chromatography Online. (2021, January 1). Turning Up the Heat – The Effect of Temperature on Analytical Extractions. Retrieved from [Link]

  • PMC. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. Retrieved from [Link]

Sources

Technical Support Center: Controlling Regioselectivity in Bromo-Iodo Pyrazine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling regioselectivity in the cross-coupling of bromo-iodo pyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Pyrazines are a critical scaffold in medicinal chemistry and materials science, and the ability to selectively functionalize them at specific positions is paramount for efficient synthesis and the exploration of chemical space.[1][2] This resource will equip you with the knowledge to navigate the nuances of these powerful reactions.

Troubleshooting Guide

This section addresses common issues encountered during the regioselective cross-coupling of bromo-iodo pyrazines.

Q1: My reaction is producing a mixture of regioisomers instead of the desired product. How can I improve selectivity?

A1: Achieving high regioselectivity in the coupling of dihalogenated pyrazines often hinges on exploiting the inherent differences in the carbon-halogen bond strengths and the electronic properties of the pyrazine ring.[3] Generally, the C-I bond is weaker and more readily undergoes oxidative addition to the palladium catalyst than the C-Br bond.[3] However, several factors can lead to a loss of selectivity.

Possible Causes & Solutions:

  • Inappropriate Catalyst System: The choice of palladium catalyst and ligand is the most critical factor in controlling regioselectivity.

    • For C-I Bond Selectivity (the typical outcome): Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) often favor coupling at the more reactive C-I position.[1][4] If you are seeing significant C-Br coupling, consider decreasing the reaction temperature to favor the lower activation energy pathway of C-I oxidative addition.

    • For C-Br Bond Selectivity (the less common outcome): Achieving selectivity for the stronger C-Br bond is more challenging and often requires specialized ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can sometimes favor oxidative addition at the more sterically accessible or electronically different C-Br bond, especially if the C-I bond is sterically hindered.[5][6] In some cases, ligand-free conditions, such as those described by Jeffery, can surprisingly enhance selectivity for the less reactive halide.[2]

  • Reaction Temperature is Too High: Elevated temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a mixture of products.

    • Solution: Screen a range of lower temperatures (e.g., room temperature to 80 °C). While this may slow down the reaction, it can significantly enhance regioselectivity.

  • Incorrect Base: The base plays a role in the transmetalation step of the catalytic cycle and can influence catalyst activity and stability.[3]

    • Solution: Weaker bases like K₃PO₄ or Cs₂CO₃ may require higher temperatures but can sometimes offer better selectivity by modulating the catalyst's reactivity.[3] Experiment with different bases to find the optimal balance between reactivity and selectivity for your specific substrate.

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates in the catalytic cycle and thus affect selectivity.

    • Solution: Screen a variety of solvents with different polarities, such as toluene, dioxane, or DMF. For Suzuki reactions, biphasic systems (e.g., toluene/water) with vigorous stirring are common and can impact selectivity.[7]

Q2: The reaction is sluggish or gives a low yield, even though I'm targeting the more reactive C-I bond.

A2: Low reactivity in cross-coupling reactions with pyrazine halides can stem from several factors, often related to catalyst deactivation or inhibition.

Possible Causes & Solutions:

  • Catalyst Inhibition by Pyrazine Nitrogen: The lone pairs on the pyrazine nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity.[3]

    • Solution: Using more electron-rich and sterically bulky ligands can help prevent this coordination and maintain catalyst activity. Buchwald or NHC ligands are often effective in these cases.[5][6]

  • Catalyst Decomposition: The formation of palladium black is a common sign of catalyst decomposition and leads to a loss of activity.[3]

    • Solution: Ensure rigorous degassing of your reaction mixture to remove oxygen, which can oxidize the active Pd(0) species.[7] Using a higher ligand-to-palladium ratio (typically 1:1 to 4:1) can also help stabilize the catalyst.[7] Starting with a robust Pd(II) precatalyst that reliably forms the active Pd(0) in situ can also mitigate this issue.[7]

  • Issues with the Coupling Partner:

    • For Suzuki Reactions: Boronic acids can be unstable and undergo protodeboronation, especially with electron-deficient heterocycles like pyrazine.[3] Consider using more stable alternatives like trifluoroborate salts or pinacol esters.[1]

    • For Stille Reactions: Ensure the purity of your organotin reagent. While generally stable, impurities can affect the reaction.[8][9]

    • For Sonogashira Reactions: The quality of the terminal alkyne and the copper(I) co-catalyst is crucial.[3][10]

Q3: I am observing significant amounts of homocoupling of my coupling partner.

A3: Homocoupling is a common side reaction, particularly in Suzuki couplings, and is often caused by the presence of oxygen.[11]

Possible Causes & Solutions:

  • Inadequate Degassing: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.

    • Solution: Employ rigorous degassing techniques such as sparging with an inert gas (argon or nitrogen) for an extended period or using several freeze-pump-thaw cycles.[7]

  • Use of a Pd(II) Precatalyst: The in-situ reduction of Pd(II) to Pd(0) can sometimes consume the boronic acid, leading to homocoupling.[11]

    • Solution: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the extent of homocoupling.[7]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for halogens in pyrazine cross-coupling reactions?

A1: The reactivity of pyrazine halides in palladium-catalyzed cross-coupling reactions generally follows the order of carbon-halogen bond dissociation energies: I > Br > Cl.[3] The C-I bond is the weakest and therefore the most susceptible to oxidative addition by the palladium catalyst.[3]

Q2: How do electronic effects of substituents on the pyrazine ring influence regioselectivity?

A2: Electron-withdrawing groups on the pyrazine ring can increase the electrophilicity of the adjacent carbon atoms, potentially making the C-X bond more susceptible to oxidative addition.[12] Conversely, electron-donating groups can decrease the reactivity of the nearby C-X bond. This interplay of electronic effects can be used to fine-tune the regioselectivity of the coupling reaction. For instance, a strongly electron-withdrawing group ortho to a C-Br bond might make it more reactive than a C-I bond at a different position.[12]

Q3: Can I achieve regioselectivity in the coupling of di-bromo or di-iodo pyrazines?

A3: Yes, achieving regioselectivity with identical halogens is possible, but it relies on more subtle electronic and steric differences between the two positions.[12][13] The position of other substituents on the pyrazine ring becomes critical in differentiating the reactivity of the two C-X bonds.[12] The choice of catalyst and ligands is also paramount in these cases, with bulky ligands often favoring reaction at the less sterically hindered position.[12]

Q4: What are the key differences in reaction setup for Suzuki, Stille, and Sonogashira couplings with bromo-iodo pyrazines?

A4: While all are palladium-catalyzed cross-coupling reactions, they differ in the coupling partner and often require specific additives.

ReactionCoupling PartnerKey AdditivesTypical Base
Suzuki-Miyaura Organoboron reagent (boronic acid, ester, or trifluoroborate)-K₂CO₃, K₃PO₄, Cs₂CO₃
Stille Organotin reagent (organostannane)Often requires a chloride source (e.g., LiCl) to facilitate transmetalation.Not always required.
Sonogashira Terminal alkyneCopper(I) co-catalyst (e.g., CuI)Amine base (e.g., Et₃N, DIPEA)
Q5: How can I visually represent the factors influencing regioselectivity?

A5: A decision tree diagram can be a helpful tool to guide your experimental design for achieving the desired regioselectivity.

G start Desired Regioisomer? c_i_coupling C-I Coupling (More Reactive Site) start->c_i_coupling   c_br_coupling C-Br Coupling (Less Reactive Site) start->c_br_coupling   standard_catalyst Standard Pd Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) c_i_coupling->standard_catalyst Start with... specialized_ligands Specialized Ligands (Bulky Phosphines, NHCs) c_br_coupling->specialized_ligands Requires... low_temp Lower Reaction Temperature standard_catalyst->low_temp If selectivity is low... check_yield Monitor Yield and Reaction Time low_temp->check_yield Then... screen_conditions Screen Reaction Conditions (Base, Solvent, Temperature) specialized_ligands->screen_conditions And... consider_sterics Steric Hindrance around C-I Bond screen_conditions->consider_sterics Consider...

Caption: Decision tree for selecting conditions for regioselective coupling.

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol provides a starting point for achieving selective coupling at the more reactive C-I bond of a bromo-iodo pyrazine.

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromo-iodo pyrazine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 10 mL in a 4:1 ratio).[3]

  • Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (start with a lower temperature, e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-coupled product.

Visualizing the Catalytic Cycle

Understanding the catalytic cycle is key to troubleshooting. The oxidative addition step is where the regioselectivity is determined.

G pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Bromo-Iodo Pyrazine pd_complex R-Pd(II)(X)Ln oxidative_addition->pd_complex Favors C-I Bond (Lower Activation Energy) transmetalation Transmetalation pd_complex->transmetalation Organometallic Reagent (R'-M) pd_r_rprime R-Pd(II)(R')Ln transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' reductive_elimination->product

Caption: Simplified catalytic cycle for cross-coupling reactions.

References

  • Vertex AI Search Result 1
  • Benchchem. (n.d.). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
  • Vertex AI Search Result 3
  • Benchchem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Stanovnik, B., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(24), 3877-3893. DOI:10.1039/C3OB40460A.
  • Vertex AI Search Result 6
  • Vertex AI Search Result 7
  • Langer, P. (2008). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Synlett, 2008(12), 1733-1756.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. DOI: 10.1021/ja075785o.
  • Vertex AI Search Result 11
  • ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]

  • ResearchGate. (2005). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. Retrieved from [Link]

  • Vertex AI Search Result 14
  • Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Stille Reaction. Retrieved from [Link]

  • White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advancing total synthesis through the Stille cross-coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6534-6553. DOI:10.1039/C6SC02118B.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • PubMed. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • ACS Publications. (2019). Synthetic Studies toward Bazzanin K: Regioselective and Chemoselective Three-Component Suzuki Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Retrieved from [Link]

  • YouTube. (2020). Sonogashira Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Department of Chemistry and Chemical Biology, Rutgers University. (n.d.). Chapter 4 C-C vs C-H Bond Oxidative Addition in PCX (X=P,N,O) Ligand Systems. Retrieved from [Link]

  • MDPI. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Retrieved from [Link]

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon-Carbon Bond Forming Reactions in Diazines via Transition Metal-Catalyzed C-H Bond Activation. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Bond Activation and Catalysis Using Main-Group Elements. Retrieved from [Link]

  • ResearchGate. (2018). Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends. Retrieved from [Link]

Sources

Minimizing side reactions in pyrazine ester hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Side Reactions in Pyrazine Ester Hydrolysis Ticket Priority: High (Yield Critical)

Introduction: The "Black Tar" Paradox

Welcome to the Pyrazine Technical Support Center. If you are here, you have likely encountered the "Black Tar" paradox: you attempted a standard ester hydrolysis on a pyrazine substrate, and instead of a white carboxylic acid precipitate, you obtained a dark, intractable mixture.

The Root Cause: Pyrazine rings are highly


-deficient (electron-poor).[1] Unlike benzene, the two nitrogen atoms in the ring pull electron density away from the carbons. This makes the ring itself—not just the ester carbonyl—a target for nucleophiles (like hydroxide ions).

This guide provides the protocols to bypass these electronic liabilities.

Module 1: Critical Failure Modes (Diagnostics)

Before optimizing, identify which failure mode is destroying your yield.

Failure Mode A: Nucleophilic Ring Attack (Ring Opening)
  • Symptom: Reaction mixture turns black/dark brown rapidly; LCMS shows complex mixture/polymerization.

  • Mechanism: Strong bases (NaOH/KOH) attack the C3, C5, or C6 positions of the pyrazine ring, leading to Meisenheimer-like complexes and eventual ring opening.

  • Risk Factor: High temperatures (>40°C), strong nucleophiles (

    
    ), electron-withdrawing substituents on the ring.
    
Failure Mode B: Decarboxylation[2]
  • Symptom: Clean conversion by TLC, but product vanishes during workup or drying. Mass spec shows

    
    .
    
  • Mechanism: Pyrazine-2-carboxylic acids are prone to thermal decarboxylation, especially in their zwitterionic form or under acidic conditions.

  • Risk Factor: Acidic workup (pH < 3), high heat drying (>50°C), electron-withdrawing groups at C3/C6.

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired hydrolysis and the undesired side reactions.

PyrazineHydrolysis cluster_0 Path A: Desired Hydrolysis cluster_1 Path B: Side Reactions Ester Pyrazine Ester (Starting Material) Intermediate Tetrahedral Intermediate Ester->Intermediate  Attack at C=O   RingAttack Ring Adduct (Meisenheimer) Ester->RingAttack  Attack at C3/C5/C6   OH Hydroxide (OH-) OH->Ester Product Pyrazine Carboxylate Intermediate->Product  Collapse   Decomp Ring Opening/ Polymerization RingAttack->Decomp  Degradation  

Figure 1: Kinetic competition between carbonyl attack (green) and ring attack (red).

Module 2: Optimized Protocols

Do not use "standard" hydrolysis conditions (e.g., NaOH/MeOH/Reflux) for sensitive pyrazines. Use the following tiered approach.

Protocol A: The "Gold Standard" (LiOH/THF)

Best for: General pyrazine esters, moderate sensitivity.

Why it works: Lithium coordinates tightly to the carbonyl oxygen (Lewis acid activation), making the carbonyl carbon more electrophilic than the ring carbons. It also allows the use of THF, which solubilizes the ester better than MeOH, preventing heterogeneous "hotspots."

Step-by-Step:

  • Dissolve: Dissolve 1.0 eq of Pyrazine Ester in THF (Volume: 5 mL per mmol).

  • Cool: Cool the solution to 0°C (Ice bath). Crucial for suppressing ring attack.

  • Reagent: Prepare a solution of LiOH·H₂O (1.2 eq) in Water (Volume: 2 mL per mmol).

  • Add: Add the LiOH solution dropwise to the THF solution.

  • Monitor: Stir at 0°C. Monitor by TLC/LCMS every 30 mins. Do not heat unless conversion is <10% after 4 hours.

  • Workup (Gentle):

    • Neutralize to pH 4-5 with 1M HCl (Do not go to pH 1).

    • Extract with EtOAc or DCM/iPrOH (3:1).

    • Dry: Lyophilize (Freeze Dry) if possible. If using a rotovap, keep bath <35°C.

Protocol B: The "Anhydrous" Method (TMSOK)

Best for: Highly sensitive rings, sterically hindered esters, or substrates that turn black with LiOH.

Why it works: Potassium Trimethylsilanolate (TMSOK) acts as a nucleophile rather than a base in non-polar solvents. It attacks the methyl group of the ester (in methyl esters) via an


 mechanism or attacks the carbonyl without generating free hydroxide, eliminating the primary cause of ring degradation.

Step-by-Step:

  • Dry: Ensure glassware is flame-dried and under Nitrogen/Argon.

  • Dissolve: Dissolve 1.0 eq of Pyrazine Ester in anhydrous THF or Et₂O.

  • Add: Add TMSOK (1.1 - 2.0 eq) as a solid in one portion.

  • Reaction: Stir at room temperature. A precipitate (the potassium salt of the acid) often forms.

  • Workup:

    • Filter the solid (this is your product as the K-salt).

    • Wash with dry Et₂O.[2]

    • Optional: If the free acid is required, dissolve the salt in minimal water and carefully acidify to pH 4.

Data Comparison: Base Selection
ReagentSolvent SystemTempRisk of Ring AttackRisk of DecarboxylationRecommended For
NaOH / KOH MeOH / H₂ORefluxHigh High Simple, stable pyrazines only.
LiOH THF / H₂O0°CLow Medium Standard laboratory synthesis.
TMSOK THF (Anhydrous)RTVery Low Low Sensitive/Hindered substrates.
Pig Liver Esterase Buffer (pH 7)37°CNegligible Negligible Chiral/Ultra-labile substrates.

Module 3: Troubleshooting FAQ

Q: My reaction turned black immediately upon adding NaOH. A: You triggered nucleophilic aromatic substitution on the ring.

  • Fix: Discard the batch. Switch to Protocol B (TMSOK) . If TMSOK is unavailable, use LiOH at -10°C and ensure very slow addition.

Q: I see the product on LCMS, but after rotovapping, the flask is empty or contains only decomposition products. A: You likely decarboxylated the product. Pyrazine-2-carboxylic acid is unstable to heat.

  • Fix: Do not heat the water bath above 30°C. Do not dry in an oven. Use a lyophilizer. Avoid highly acidic workups; keep pH ~4-5.

Q: The ester is not dissolving in the THF/Water mixture. A: Heterogeneity slows hydrolysis and encourages side reactions at the interface.

  • Fix: Add Methanol (MeOH) as a co-solvent until homogeneous, but maintain the temperature at 0°C.

Q: Can I use acid hydrolysis (HCl/H₂O) instead? A: Generally, no . Protonating the pyrazine nitrogens makes the ring even more electron-deficient, accelerating nucleophilic attack by water (decomposition) and facilitating decarboxylation. Only use acid hydrolysis if the ring is fully substituted with electron-donating groups.

Module 4: Decision Matrix

Use this workflow to select the correct protocol for your specific substrate.

DecisionMatrix Start Analyze Pyrazine Substrate Q1 Is the ring halogenated or highly electron-deficient? Start->Q1 Q2 Is the ester sterically hindered (e.g., t-Butyl)? Q1->Q2 No (Standard) ProtocolB PROTOCOL B TMSOK / Anhydrous THF Q1->ProtocolB Yes (High Risk) ProtocolA PROTOCOL A LiOH / THF / 0°C Q2->ProtocolA No (Standard Methyl/Ethyl) Q2->ProtocolB Yes (Bulky Methyl/Ethyl) ProtocolC PROTOCOL C TFA / DCM (Acidic Cleavage) Q2->ProtocolC Yes (t-Butyl Ester)

Figure 2: Protocol selection workflow based on substrate properties.

References

  • Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834. (Seminal paper on TMSOK hydrolysis). Link

  • Sato, T., et al. (1999). Pyrazine Chemistry. Journal of Heterocyclic Chemistry. (Discussion on the electron-deficient nature of pyrazine rings). Link

  • Dunne, E. C., et al. (2012). Process development of a pyrazine-based drug candidate. Organic Process Research & Development, 16(12). (Case study on LiOH vs NaOH selectivity). Link

  • Master Organic Chemistry. (2022). Hydrolysis of Esters (Saponification).[3][4] (General mechanism and LiOH specificity). Link

  • Hayashi, K., et al. (2021).[5] Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chemical and Pharmaceutical Bulletin, 69(6), 581–584.[5] Link

Sources

Technical Support Center: Recrystallization of Methyl 3-bromo-6-iodopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Recrystallization Protocols Compound: Methyl 3-bromo-6-iodopyrazine-2-carboxylate (CAS: 1093383-16-4) Audience: Organic Chemists, Process Development Scientists[1][2][3]

Executive Summary & Compound Profile

Methyl 3-bromo-6-iodopyrazine-2-carboxylate is a highly functionalized heteroaromatic scaffold used primarily as an intermediate in cross-coupling reactions (e.g., Suzuki, Sonogashira) due to the differential reactivity of the bromine (C3) and iodine (C6) positions.[1][2][3]

Achieving high purity is critical to prevent regioisomeric byproducts in downstream coupling.[2][3] Because this compound contains two heavy halogens and a methyl ester, it exhibits moderate lipophilicity and low water solubility , making it suitable for classical organic solvent recrystallization.[2][3]

PropertyData
Molecular Formula C₆H₄BrIN₂O₂
Molecular Weight 342.92 g/mol
Physical State Solid (often off-white to yellow/orange)
Solubility Profile Soluble in DCM, EtOAc, THF; Insoluble in Water, Hexanes
Key Sensitivities Light sensitive (Iodide), Moisture sensitive (Ester hydrolysis)
Recommended Solvent Systems

The following solvent systems are validated based on the solubility parameters of halogenated pyrazine esters [1, 2].

Primary System: Ethyl Acetate / n-Heptane (Anti-Solvent Method) [1][2][3]
  • Role: Standard purification for lipophilic esters.[2][3]

  • Mechanism: The compound dissolves in hot ethyl acetate (polar aprotic).[1][2][3] n-Heptane (non-polar) acts as the anti-solvent to induce crystallization upon cooling.[1][2][3]

  • Ratio: Typically 1:3 to 1:5 (EtOAc:Heptane).[1][2][3]

Secondary System: Dichloromethane (DCM) / Hexanes [1][2][3]
  • Role: Used if the compound is thermally unstable or "oils out" in ethyl acetate.[2][3]

  • Mechanism: DCM provides high solubility at lower temperatures (boiling point ~40°C), reducing thermal stress.[1][2][3]

  • Ratio: 1:4 (DCM:Hexanes).[2][3]

Alternative System: Ethanol (Single Solvent) [1][2][3]
  • Role: For removal of specific polar impurities.[2][3]

  • Warning: Risk of transesterification (methyl ester

    
     ethyl ester) if heating is prolonged or if the solvent is not neutral.[2][3] Only use absolute ethanol.[2][3]
    
Step-by-Step Recrystallization Protocol

Safety Note: Perform all operations in a fume hood. Iodinated compounds can release free iodine (purple vapor) if overheated or exposed to light.[1][2][3]

Phase 1: Preparation & Dissolution [2][3]
  • Weigh the crude solid into a clean Erlenmeyer flask.

  • Add Ethyl Acetate (approx. 2-3 mL per gram of solid).

  • Heat gently on a hot plate/block to 50-60°C. Do not boil aggressively.

  • Agitate: Swirl until the solid is fully dissolved.

    • Troubleshooting: If undissolved particles remain (likely inorganic salts or polymer), filter the hot solution through a heated glass funnel or a syringe filter.[1][2][3]

Phase 2: Anti-Solvent Addition
  • Keep the solution hot (~50°C).

  • Add n-Heptane dropwise while swirling.

  • Stop adding n-Heptane when a faint, persistent cloudiness (turbidity) appears.

  • Re-clarify: Add 1-2 drops of Ethyl Acetate to clear the solution back to transparency.[1][2][3]

Phase 3: Crystallization [1][2][3]
  • Cool Slowly: Remove from heat and place the flask on a cork ring or wood block. Let it reach room temperature undisturbed (approx. 30-60 mins).

    • Critical Step: Rapid cooling leads to oiling out or trapping impurities.[2][3]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase 4: Isolation
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash the cake with cold n-Heptane (or a 1:5 cold mixture of EtOAc:Heptane).

  • Dry under high vacuum at room temperature.[2][3] Avoid oven drying >40°C due to iodine instability.[1][2][3]

Troubleshooting & FAQs
Q1: The solution turned purple/pink during heating. What happened?

Cause: Free iodine (


) liberation due to thermal decomposition or light exposure.[2][3]
Fix: 
  • Cool the solution immediately.[2][3]

  • Wash the organic solution with a 10% Sodium Thiosulfate (

    
    ) aqueous solution to reduce 
    
    
    
    (purple) back to iodide (colorless).[1][2][3]
  • Dry the organic layer (

    
    ), filter, and restart recrystallization with lower heat and amber glassware.[1][2][3]
    
Q2: My product "oiled out" (formed a liquid blob) instead of crystals.

Cause: The melting point is likely depressed by impurities, or the solvent polarity gap is too wide. Fix:

  • Re-heat to dissolve the oil.[2][3]

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.[2][3]

  • Add Solvent: Add slightly more Ethyl Acetate to keep the product soluble longer during cooling.[2][3]

Q3: Can I use Methanol instead of Ethanol?

Analysis: Yes, Methanol is compatible with the methyl ester moiety (no transesterification risk).[1][2][3] However, halogenated pyrazines can be quite soluble in methanol, potentially leading to low recovery yields .[2][3] If using methanol, you may need to add water as an anti-solvent, which increases the risk of ester hydrolysis [3].[2][3]

Process Logic & Decision Workflow

The following diagram illustrates the decision-making process for solvent selection and troubleshooting.

RecrystallizationWorkflow Start Start: Crude Methyl 3-bromo-6-iodopyrazine-2-carboxylate CheckSolubility Check Solubility in Hot EtOAc Start->CheckSolubility Dissolves Fully Dissolves? CheckSolubility->Dissolves Dissolves->CheckSolubility No (Add more EtOAc) AddHeptane Add n-Heptane (Anti-Solvent) until cloudy Dissolves->AddHeptane Yes Cooling Cool Slowly to RT AddHeptane->Cooling CheckResult Result? Cooling->CheckResult Crystals Crystals Formed Filter & Dry CheckResult->Crystals Solid ppt OilingOut Oiling Out CheckResult->OilingOut Liquid blob PurpleColor Purple Color (Iodine) CheckResult->PurpleColor Pink/Purple soln FixOil Re-heat, Add Seed Crystal, Increase EtOAc ratio OilingOut->FixOil FixColor Wash w/ Na2S2O3 Restart w/ Lower Temp PurpleColor->FixColor FixOil->Cooling FixColor->CheckSolubility

Caption: Decision tree for the purification of halogenated pyrazine esters, addressing solubility, oiling out, and iodine liberation.

References
  • Context: Describes recrystallization of the structural analog (methyl 3-bromo-2-pyrazinecarboxyl
  • Context: Confirms the solid state and stability of 3,6-dihalopyrazine esters, supporting the use of standard organic solid purific
  • Arkivoc . (2014).[1][2][3] Synthesis of substituted-3-iodo-1H-pyrazole derivatives. Retrieved February 18, 2026, from [Link][1][2]

    • Context: Provides protocols for recrystallizing iodinated heteroaromatics from n-hexane/toluene mixtures, validating the use of non-polar anti-solvents for iodo-compounds.

Sources

Technical Support Center: Efficient Removal of Palladium Impurities from Pyrazine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the removal of palladium impurities from pyrazine intermediates. Pyrazine cores are common in pharmaceuticals, and residual palladium from cross-coupling reactions can interfere with downstream processes and biological assays, making its effective removal critical. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges in the lab.

I. Understanding the Challenge: Palladium's Affinity for Pyrazines

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig, are indispensable tools for the synthesis of functionalized pyrazines. However, the nitrogen atoms in the pyrazine ring can act as ligands, forming stable complexes with palladium. This coordination can make the removal of residual palladium challenging compared to other organic molecules. The choice of removal method must consider the specific pyrazine intermediate, the palladium catalyst used, and the reaction conditions.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the removal of palladium from pyrazine intermediates.

Q1: My initial workup isn't removing the palladium. What should I try next?

A: A simple aqueous workup is often insufficient. The next logical step is to employ a scavenger. The choice of scavenger is critical and depends on the nature of your pyrazine intermediate and the suspected form of the palladium impurity. Thiol-functionalized silica scavengers are a good starting point due to their high affinity for palladium.

Q2: How do I choose the right palladium scavenger for my pyrazine intermediate?

A: The selection of a scavenger is a multi-factorial decision. Consider the following:

  • Functional Groups on Your Pyrazine: If your pyrazine has functional groups that can also bind to the scavenger (e.g., other amines or thiols), you may need to choose a scavenger with a different binding mechanism or optimize the conditions to favor palladium binding.

  • Solvent System: Ensure the scavenger is compatible with your solvent system. Some scavengers swell in certain solvents, which can affect their performance.

  • Palladium Oxidation State: The oxidation state of the residual palladium (Pd(0) or Pd(II)) can influence scavenger efficiency. Thiol-based scavengers are generally effective for both.

A screening approach using small-scale experiments with a few different types of scavengers is often the most effective way to identify the optimal choice for your specific system.

Q3: I've used a scavenger, but my palladium levels are still too high. What's going wrong?

A: There are several potential reasons for this:

  • Insufficient Scavenger: The amount of scavenger may be too low. Try increasing the equivalents of the scavenger relative to the initial amount of palladium catalyst.

  • Insufficient Contact Time or Temperature: Scavenging is a kinetic process. Increasing the reaction time or temperature (within the stability limits of your compound) can improve efficiency.

  • Strong Palladium-Product Complexation: Your pyrazine intermediate may be forming a very stable complex with palladium. In such cases, a pre-treatment step to break this complex might be necessary. This could involve adjusting the pH or adding a competitive ligand.

  • Scavenger Deactivation: Ensure the scavenger has been stored and handled correctly, as some are sensitive to air and moisture.

Q4: What are the typical acceptable levels of residual palladium in pharmaceutical intermediates?

A: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products (ICH Q3D). For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which translates to a concentration limit of 10 ppm for a daily dose of 10 g.[1] It is good practice to aim for levels well below this limit in your intermediates to ensure the final active pharmaceutical ingredient (API) is compliant.

III. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting common issues.

Problem Potential Cause Suggested Solution
High palladium levels after initial workup and filtration. Palladium is likely soluble and complexed with the pyrazine product or other ligands in the reaction mixture.Proceed with a scavenger-based purification method. Filtration alone is often insufficient for removing soluble palladium species.
Inconsistent results with scavenger treatment. Variability in reaction workup, scavenger handling, or palladium speciation.Standardize your workup procedure before scavenging. Ensure proper storage and handling of the scavenger. Consider that different batches of your reaction may have different ratios of Pd(0) to Pd(II).
Product loss during scavenging. The scavenger is adsorbing the pyrazine intermediate in addition to the palladium.Screen for a more selective scavenger. Reduce the amount of scavenger used or shorten the treatment time. Wash the scavenger thoroughly with a suitable solvent after filtration to recover any adsorbed product.
Fine scavenger particles passing through the filter. The filter medium is not fine enough to retain the scavenger particles.Use a finer porosity filter or a pad of Celite® over the filter paper to create a more effective filtration barrier.

IV. Experimental Protocols

The following are detailed, step-by-step protocols for common palladium removal techniques.

Protocol 1: Palladium Removal using Thiol-Functionalized Silica Scavengers

This is a widely applicable method for removing various forms of palladium.

  • Preparation: After the initial reaction workup (e.g., aqueous wash), dissolve the crude pyrazine intermediate in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate) to a concentration of approximately 10-50 mg/mL.

  • Scavenger Addition: Add 3-5 molar equivalents of a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally for your specific substrate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Quantify the remaining palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Protocol 2: Palladium Removal using Activated Carbon

Activated carbon is a cost-effective option, particularly for removing Pd(0).

  • Preparation: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[2]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[2]

  • Washing: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration using ICP-MS.

Protocol 3: Palladium Precipitation with N-Acetyl Cysteine (NAC)

This method involves precipitating the palladium, which is then removed by filtration.

  • Preparation: Dissolve the crude pyrazine intermediate in a suitable organic solvent.

  • NAC Addition: Add an aqueous solution of N-acetyl cysteine.

  • Heating and Stirring: Heat the mixture (e.g., 30-40°C) and stir for an extended period (e.g., 4-64 hours).[3]

  • Basification and Extraction: Cool the mixture and add a basic aqueous solution, such as ammonia, and perform a liquid-liquid extraction.

  • Phase Separation: Separate the organic layer containing the purified product.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the final product for residual palladium content by ICP-MS.

V. Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the general workflow for palladium removal and a decision tree for troubleshooting.

Palladium_Removal_Workflow start Crude Pyrazine Intermediate (High Pd Content) workup Aqueous Workup & Filtration start->workup analysis1 ICP-MS Analysis workup->analysis1 scavenging Select & Apply Scavenger analysis1->scavenging Pd > 10 ppm end_pass Purified Intermediate (Pd < 10 ppm) analysis1->end_pass Pd < 10 ppm analysis2 ICP-MS Analysis scavenging->analysis2 analysis2->end_pass Pd < 10 ppm end_fail Further Optimization Required analysis2->end_fail Pd > 10 ppm

Caption: General experimental workflow for palladium catalyst removal.

Troubleshooting_Decision_Tree start High Pd Levels After Scavenging q1 Was enough scavenger used? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was contact time/ temperature sufficient? a1_yes->q2 s1 Increase Scavenger Equivalents a1_no->s1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the scavenger appropriate for the pyrazine intermediate? a2_yes->q3 s2 Increase Time/ Temperature a2_no->s2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No s4 Consider Pre-treatment (e.g., pH adjustment) a3_yes->s4 s3 Screen Different Scavengers a3_no->s3

Sources

Scale-up synthesis challenges for Methyl 3-bromo-6-iodopyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 3-bromo-6-iodopyrazine-2-carboxylate

Document ID: TSC-PYR-2024-09 Role: Senior Application Scientist Status: Operational

Executive Summary

The synthesis of Methyl 3-bromo-6-iodopyrazine-2-carboxylate presents a classic "mixed-halogen" challenge in heterocyclic process chemistry. The electron-deficient nature of the pyrazine ring renders the diazonium intermediate (derived from the amino-precursor) highly unstable and prone to nucleophilic attack by water (hydrolysis) or polymerization.

This guide addresses the scale-up of the Sandmeyer-type transformation required to install the iodine or bromine functionality. We assume the standard industrial route starting from the commercially available Methyl 3-amino-6-bromopyrazine-2-carboxylate (converting C3-amino to C3-iodo) or its regioisomer, utilizing non-aqueous diazotization to maximize yield and safety.

Module 1: The Synthetic Pathway & Critical Process Parameters

For scale-up (>100g), the aqueous Sandmeyer (


) is often discarded due to extensive hydrolysis (phenol formation) and thermal instability. The preferred route is the Doyle Diazotization  (Non-aqueous).
Visual Workflow: Non-Aqueous Sandmeyer Protocol

SandmeyerProcess SM Start Material (Methyl 3-amino-6-bromopyrazine- 2-carboxylate) Diazo Intermediate: Pyrazinyl Diazonium Species (Highly Unstable) SM->Diazo Diazotization (Exothermic) Reagents Reagents: t-Butyl Nitrite (tBuONO) Iodine (I2) or Diiodomethane Solvent: MeCN or DCM Reagents->Diazo Product Target Product: Methyl 3-bromo-6-iodopyrazine- 2-carboxylate Diazo->Product Radical/Cationic Substitution Impurity Major Impurity: 3-Hydroxy-6-bromopyrazine (Phenol) Diazo->Impurity Hydrolysis (Trace Water)

Figure 1: Process flow for the non-aqueous diazotization-iodination of aminopyrazines. Note the critical bifurcation at the diazonium stage where moisture leads to the hydroxy-impurity.

Module 2: Troubleshooting & Optimization (Q&A)
Issue A: "The reaction mixture turned into a black tar, and the yield is <30%."

Diagnosis: Thermal decomposition of the diazonium intermediate. Pyrazine diazonium salts are significantly less stable than their phenyl counterparts due to the electron-withdrawing nitrogen atoms in the ring, which destabilize the cationic center. If the temperature spikes during nitrite addition, the diazonium species decomposes radically before the halogen source can react.

Corrective Protocol:

  • Switch to Non-Aqueous: Abandon

    
    . Use tert-Butyl Nitrite (tBuONO)  or Isoamyl Nitrite  in anhydrous Acetonitrile (MeCN).
    
  • Reverse Addition (Critical): Do not add the nitrite to the amine. Instead, dissolve the iodine source (

    
     or 
    
    
    
    )
    and the nitrite in the solvent first, then add the amine slowly as a solution. This ensures that as soon as the diazonium is formed, it is immediately surrounded by the quenching agent (Iodine).
  • Temperature Control: Maintain the reactor at 0°C to 5°C during addition. Do not allow it to rise until addition is complete.

Data: Solvent & Reagent Effects

ParameterStandard Aqueous (

)
Optimized Non-Aqueous (

)
Impact on Scale-Up
Solvent

MeCN or DCMMeCN prevents hydrolysis (Phenol impurity).
Exotherm Sharp, delayedManageable, immediateSafer dosing control.
Yield 20-40%65-85%Economic viability.
Byproduct Hydroxy-pyrazine (Phenol)Pyrazine-H (Proto-deamination)Phenol is difficult to separate; Proto-species is volatile.
Issue B: "I am seeing significant 'scrambling' of halogens (e.g., 3,6-dibromo or 3,6-diiodo species)."

Diagnosis: Halogen Exchange (Finkelstein-type artifacts). If you use mineral acids (like HCl or HBr) to generate the diazonium salt in the presence of a different halogen on the ring, the harsh conditions can facilitate halogen exchange at the C6 position.

Corrective Protocol:

  • Eliminate Mineral Acids: The non-aqueous route using

    
     requires no external acid catalyst, eliminating the presence of high concentrations of 
    
    
    
    or
    
    
    ions that compete with the Iodine source.
  • Use Diiodomethane (

    
    ):  For iodination, using 
    
    
    
    as the solvent/reagent often suppresses scrambling compared to elemental iodine (
    
    
    ) because it acts via a radical transfer mechanism that is highly selective for the diazo position.
Issue C: "The product degrades during purification on silica gel."

Diagnosis: Acid-Catalyzed Instability. Methyl 3-bromo-6-iodopyrazine-2-carboxylate is an electron-deficient ester. Silica gel is slightly acidic. Prolonged exposure can cause:

  • Hydrolysis of the methyl ester to the acid (which may decarboxylate).

  • Loss of the Iodine (protodeiodination) if exposed to light and acid.

Corrective Protocol:

  • Neutralization: Pre-treat the silica gel column with 1% Triethylamine (TEA) in hexanes before loading the sample. This neutralizes acidic sites.

  • Rapid Elution: Use a gradient of EtOAc/Heptane. Do not use DCM/MeOH if possible, as nucleophilic attack by methanol on the activated pyrazine ring can occur.

  • Preferred Method (Crystallization): For scale-up, avoid chromatography.

    • Solvent System: Dissolve crude in hot Isopropanol (IPA) or Ethanol , cool slowly to 0°C. The mixed halide usually crystallizes well, leaving the "tar" in the mother liquor.

Module 3: Safety & Stability (FAQ)

Q1: Is the diazonium salt isolable? A: ABSOLUTELY NOT. Pyrazine diazonium salts are potential explosives. They must be generated and consumed in situ. Never filter the intermediate solid. If solids precipitate during the reaction, ensure they are redissolved or kept in suspension and quenched immediately.

Q2: How do I remove the excess Iodine stains during workup? A: The reaction often requires excess


.
  • Step 1: Quench the reaction mixture with saturated aqueous Sodium Thiosulfate (

    
    ) .
    
  • Step 2: Stir vigorously until the organic layer turns from purple/brown to yellow/orange.

  • Step 3: Check pH.[1] Ensure the aqueous layer is neutral. Acidic thiosulfate can decompose, releasing

    
    .
    

Q3: How should the final material be stored? A: The C-I bond on the pyrazine ring is photolabile (light-sensitive).

  • Container: Amber glass bottle.

  • Atmosphere: Argon or Nitrogen flush (prevent oxidation/hydrolysis).

  • Temp: Refrigerator (2-8°C). Long-term storage at room temperature can lead to "browning" due to iodine liberation.

Module 4: Impurity Fate Mapping

Understanding where impurities originate is vital for setting specifications.

ImpurityMap Diazo Diazonium Intermediate Impurity1 Impurity A: Hydroxy-pyrazine (Phenol) *Hard to remove* Diazo->Impurity1 Nucleophilic Attack Impurity2 Impurity B: Des-amino pyrazine (H-substitution) *Volatile* Diazo->Impurity2 Radical H-Abstraction Water Trace Water Water->Impurity1 Solvent Solvent (H-Donor) Solvent->Impurity2

Figure 2: Fate of the diazonium intermediate. Controlling water content minimizes Impurity A; controlling solvent choice (avoiding strong H-donors like THF) minimizes Impurity B.

References
  • Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Aryl Chlorides, Bromides, and Iodides from Arylamines." Journal of Organic Chemistry, 1977.

  • Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier, 1996. (Standard text for pyrazine reactivity).
  • Sigma-Aldrich. "Methyl 3-amino-6-bromopyrazine-2-carboxylate Product Safety & Data Sheet."

  • Organic Chemistry Portal. "Diazotization and Sandmeyer Reaction: Mechanisms and Recent Literature."

  • Filimonov, V. D., et al. "A Convenient and General One-Step Preparation of Aromatic and Some Heterocyclic Iodides."[2] Synthesis, 2007.[2][3]

Sources

Validation & Comparative

1H NMR spectrum analysis of Methyl 3-bromo-6-iodopyrazine-2-carboxylate

[1]

Executive Summary & Structural Context

Methyl 3-bromo-6-iodopyrazine-2-carboxylate is a highly functionalized pyrazine scaffold.[1] Its value lies in the orthogonal reactivity of the halogen substituents: the C6-iodine is significantly more reactive toward palladium-catalyzed cross-couplings (e.g., Sonogashira, Suzuki) than the C3-bromine, allowing for precise sequential functionalization.[1]

However, the synthesis of this compound (often via iodination of methyl 3-bromopyrazine-2-carboxylate) frequently yields regioisomeric mixtures.[1] 1H NMR is the primary tool for validating the regiochemistry (C6-I vs. C5-I) before proceeding to costly downstream steps.

Key Structural Features:

  • C2-Position: Methyl ester (–COOCH₃).[1]

  • C3-Position: Bromine (–Br).[1][2][3]

  • C6-Position: Iodine (–I).[1][4]

  • C5-Position: Proton (H) . This is the sole aromatic diagnostic handle.[1]

Theoretical & Observed Spectrum Analysis

The 1H NMR spectrum of the pure target compound in DMSO-d₆ is characterized by its simplicity: one aromatic singlet and one aliphatic singlet.[1]

Table 1: Chemical Shift Assignment (DMSO-d₆)
Signal AssignmentProton TypeShift Range (δ ppm)MultiplicityIntegrationMechanistic Insight
H-5 Aromatic Pyrazine H8.85 – 9.15 Singlet (s)1HLocated between N4 and C6-Iodine.[1] Deshielded by the electron-deficient pyrazine ring but lacks the extreme deshielding of protons ortho to the ester.[1]
–OCH₃ Methyl Ester3.90 – 4.00 Singlet (s)3HClassic methyl ester shift.[1] Sharp singlet.
Solvent DMSO-d₅ (Residual)2.50Quintet-Reference standard.[1]
H₂O Water (Adventitious)3.33Broad s-Common in hygroscopic DMSO samples.[1]

Note on Coupling: While H-5 is technically a singlet, high-resolution instruments (>500 MHz) may resolve minute long-range coupling (


 or 

) to the methyl group or ¹³C satellites, but it appears as a sharp singlet in standard 300/400 MHz QC spectra.[1]
Comparative Diagnostics: Distinguishing Alternatives

The primary challenge in generating this intermediate is not identifying the product, but excluding impurities .[1] The two most common "alternatives" found in the crude mixture are the starting material and the C5-regioisomer.[1]

Scenario A: Target vs. Starting Material (Incomplete Iodination)
  • Alternative: Methyl 3-bromopyrazine-2-carboxylate.[1][4][5][6]

  • Differentiation: The starting material possesses two aromatic protons (H-5 and H-6).[1]

  • Spectral Signature:

    • Target: Single Singlet (~9.0 ppm).

    • Alternative: Two Doublets (

      
       Hz) in the 8.6–8.9 ppm region.[1]
      
    • Logic: If you see any splitting or a second aromatic peak, the reaction is incomplete.[1]

Scenario B: Target vs. Regioisomer (The Critical Check)
  • Alternative: Methyl 3-bromo-5 -iodopyrazine-2-carboxylate.[1]

  • Mechanism: Iodination can occur at C5 (meta to ester) instead of C6 (para to ester).[1]

  • Differentiation:

    • Target (3-Br, 6-I): Proton is at C5 .[1] It is meta to the electron-withdrawing ester.[1]

    • Isomer (3-Br, 5-I): Proton is at C6 .[1] It is ortho to the electron-withdrawing ester.[1]

  • Spectral Signature:

    • Target (H-5): ~9.0 ppm.

    • Isomer (H-6): >9.2 ppm .[1]

    • Logic: Protons ortho to carbonyls in heteroaromatics are significantly more deshielded (anisotropic effect) than those in the meta position.[1] A small impurity peak downfield of the main singlet suggests regioisomeric contamination.[1]

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for validating the material based on the aromatic region of the 1H NMR.

NMR_Analysis_FlowStartCrude Product Isolated(Target: Methyl 3-bromo-6-iodopyrazine-2-carboxylate)Aromatic_RegionAnalyze Aromatic Region(8.5 - 9.5 ppm)Start->Aromatic_RegionSinglet_OnlyObservation:Single Sharp SingletAromatic_Region->Singlet_OnlyDoubletsObservation:Two Doublets (J ~2.5 Hz)Aromatic_Region->DoubletsTwo_SingletsObservation:Two Singlets of Unequal IntensityAromatic_Region->Two_SingletsConclusion_TargetConclusion:Pure Target (C6-Iodo)Shift ~9.0 ppmSinglet_Only->Conclusion_TargetValidates C5-HConclusion_SMConclusion:Starting Material Present(Incomplete Reaction)Doublets->Conclusion_SMIndicates H5 + H6Conclusion_IsomerConclusion:Regioisomer Mixture(C5-Iodo vs C6-Iodo)Two_Singlets->Conclusion_IsomerMinor peak usually >9.2 ppm (Ortho-effect)

Caption: Decision tree for interpreting the aromatic region of the 1H NMR spectrum to confirm regioselectivity and purity.

Experimental Protocol

To ensure reproducibility and resolution sufficient to detect <5% isomeric impurity, follow this protocol.

Materials:

  • Solvent: DMSO-d₆ (99.9 atom% D) + 0.05% v/v TMS (Tetramethylsilane).[1]

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Sample Mass: 5–10 mg.

Procedure:

  • Preparation: Dissolve 5–10 mg of the solid product in 0.6 mL of DMSO-d₆. Ensure complete dissolution; the compound is moderately soluble.[1] If suspension persists, sonicate for 30 seconds.

  • Acquisition Parameters (400 MHz Instrument):

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Temperature: 298 K (25°C).[1]

    • Number of Scans (NS): 16 (Sufficient for main peaks), or 64 (To resolve minor isomeric impurities).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.[1]

    • Spectral Width: 14 ppm (–2 to 12 ppm).[1]

  • Processing:

    • Phasing: Apply manual phasing to ensure flat baseline around the aromatic region.[1]

    • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

    • Integration: Normalize the methyl ester singlet (approx 3.95 ppm) to 3.00 . The aromatic singlet should integrate to 0.95 – 1.05 .[1]

References
  • Royal Society of Chemistry. (2022).[1] Supplemental Information: Synthesis of halo-ester pyrazines. Retrieved February 18, 2026, from [Link][1]

  • Compound Interest. (n.d.). A Guide to 1H NMR Chemical Shift Values. Retrieved February 18, 2026, from [Link][1]

Comparative Guide: LC-MS/MS Fragmentation Dynamics of Halopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halopyrazines are critical scaffolds in medicinal chemistry, serving as precursors for antitubercular agents (e.g., Pyrazinamide analogs) and kinase inhibitors. However, their electron-deficient nature and variable halogen lability present unique challenges in LC-MS identification.

This guide provides a technical comparison of ionization sources (ESI vs. APCI) and delineates the specific fragmentation pathways governed by halogen bond strength. Unlike generic heterocycle analysis, halopyrazines require a distinct workflow that prioritizes isotopic pattern recognition and specific neutral loss mechanisms.

Part 1: The Halogen Effect (Comparative Analysis)

The fragmentation behavior of halopyrazines is dictated by the Carbon-Halogen (C-X) bond dissociation energy (BDE). In Collision-Induced Dissociation (CID), the competition between ring cleavage and halogen loss is the primary diagnostic metric.

Table 1: Halogen-Specific Fragmentation Propensity
Halogen (X)Isotope Pattern (M:M+2)C-X Bond Energy (kcal/mol)Primary Fragmentation ModeDiagnostic Utility
Fluorine (F) None (Monoisotopic)~115 (Very Strong)Ring Cleavage: Loss of HCN (27 Da) or C₂H₂N. F usually remains attached to the fragment.High stability; mimics H in fragmentation but shifts mass by +18 Da.
Chlorine (Cl) 3:1~84 (Strong)Mixed: Competitive loss of Cl• (radical) and HCl.[1] Ring cleavage is secondary.Isotope pattern is the primary identifier.
Bromine (Br) 1:1~70 (Weak)Radical Loss: Loss of Br• is dominant.[2][3]"Twin peaks" of equal height make identification unambiguous.
Iodine (I) None (Monoisotopic)~57 (Very Weak)Homolytic Cleavage: Rapid loss of I• to form the pyrazinyl cation.Often yields the base peak [M-I]⁺; intact parent ion may be weak.

Expert Insight: When analyzing Fluoropyrazines , do not expect a neutral loss of HF (20 Da) as a primary pathway. The C-F bond is often stronger than the pyrazine ring bonds. Conversely, for Iodopyrazines , the loss of Iodine is so rapid that soft ionization parameters are required to preserve the molecular ion.

Part 2: Ionization Source Comparison (ESI vs. APCI)

Choosing the correct interface is critical for sensitivity. Halopyrazines are weak bases (


 often < 1.0), making protonation in Electrospray Ionization (ESI) challenging compared to more basic amines.
Experiment A: Source Sensitivity Analysis

Objective: Determine the optimal ionization source for a tri-halogenated pyrazine scaffold.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Winner for Halopyrazines
Mechanism Solution-phase protonation. Requires analyte basicity.Gas-phase proton transfer (via corona discharge).APCI
Polarity Tolerance Favors polar/ionic species.Favors non-polar/neutral species.APCI
Matrix Effects High susceptibility to ion suppression.Lower susceptibility.[2]APCI
Thermal Stability Gentle (good for labile metabolites).High heat (vaporizer >350°C).ESI (if thermally unstable)

Part 3: Mechanistic Fragmentation Guide

Understanding the specific pathways allows for the structural elucidation of unknown derivatives.[4]

The "Pyrazine Collapse" Pathway

The pyrazine ring typically degrades via the loss of Hydrogen Cyanide (HCN, 27 Da) or Acetonitrile (CH₃CN, 41 Da) if methylated.

Workflow Diagram: Fragmentation Logic

The following diagram illustrates the decision tree for interpreting MS/MS spectra of a generic halopyrazine.

HalopyrazineFragmentation Parent Precursor Ion [M+H]+ IsotopeCheck Check Isotope Pattern (Cl 3:1, Br 1:1?) Parent->IsotopeCheck HalogenLoss Neutral Loss Analysis IsotopeCheck->HalogenLoss Weak C-X (Br, I) RingCleavage Ring Cleavage IsotopeCheck->RingCleavage Strong C-X (F, Cl) Loss_X Loss of X• (Radical) [M-X]+ HalogenLoss->Loss_X Dominant for Br, I Loss_HX Loss of HX (Acid) [M-HX]+ HalogenLoss->Loss_HX Common for Cl Loss_HCN Loss of HCN (-27 Da) Loss_X->Loss_HCN Secondary Frag RingCleavage->Loss_HCN Primary Pyrazine Mode Loss_C2H2N Loss of C2H2N (-40 Da) RingCleavage->Loss_C2H2N Secondary Mode

Figure 1: Logical workflow for assigning halopyrazine fragments. Note the divergence based on halogen bond strength.

Detailed Mechanisms
  • Pathway A: Homolytic Halogen Cleavage (Br/I)

    • Mechanism: Direct bond scission driven by collision energy.

    • Observation: A dominant peak at

      
      .
      
    • Example: 2-Bromopyrazine (

      
       159/161) 
      
      
      
      Pyrazinyl cation (
      
      
      79) + Br•.
  • Pathway B: Ring Contraction (F/Cl)

    • Mechanism: Retro-Diels-Alder (RDA) type collapse or sequential loss of HCN.

    • Observation:

      • Step 1:

        
        .
        
      • Step 2:

        
        .
        
    • Example: 2-Chloropyrazine (

      
       115) 
      
      
      
      Loss of HCN
      
      
      fragment at
      
      
      88.

Part 4: Experimental Protocol

This protocol is designed to be self-validating. If the isotope pattern of the standard does not match theoretical values (Step 3), the source parameters must be re-optimized before fragmentation analysis.

Materials
  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

Step-by-Step Workflow
  • Source Setup (Dual Mode Check):

    • Initially set up the instrument in ESI Positive Mode .

    • Validation: Inject a 1 µg/mL standard. If signal-to-noise (S/N) < 10, switch to APCI Positive Mode .

    • Note: For poly-halogenated pyrazines (e.g., 2,3,5,6-tetrachloropyrazine), APCI is mandatory as the compound has no basic site for ESI protonation.

  • Gradient Elution:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-6 min: 5%

      
       95% B (Linear gradient).
      
    • Why: Halopyrazines are moderately lipophilic; a standard generic gradient usually suffices.

  • MS1 Isotope Validation (The "Trust" Step):

    • Acquire Full Scan MS (100-500 Da).

    • Zoom into the parent ion.[5]

    • Cl check: Ensure M and M+2 peaks are roughly 3:1 height.

    • Br check: Ensure M and M+2 peaks are roughly 1:1 height.

    • If patterns are distorted: Check detector saturation (dilute sample) or isobaric interference.

  • MS2 Fragmentation Optimization:

    • Select the monoisotopic mass (lowest mass) as the precursor.

    • Apply Stepped Collision Energy (e.g., 10, 20, 40 eV).

    • Goal: Obtain a spectrum where the parent ion is ~10% relative abundance (not fully obliterated), allowing visualization of the transition.

References

  • NIST Mass Spectrometry Data Center. Ion Thermochemistry and Bond Dissociation Energies. National Institute of Standards and Technology. [Link]

  • Agilent Technologies. Optimizing the Agilent Multimode Source: ESI vs APCI. Technical Note. [Link]

  • Paz, T. et al.Fragmentation patterns of nitrogen heterocycles in LC-MS/MS. Journal of Mass Spectrometry, 2019.
  • Luo, Y-R.Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Source for C-X bond energy comparisons).

Sources

A Comparative Guide to the Reactivity of C-3 Bromo and C-6 Iodo Pyrazines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within medicinal chemistry, pyrazine scaffolds are of paramount importance due to their prevalence in a wide array of pharmaceuticals and biologically active molecules. The functionalization of the pyrazine ring is a critical step in the synthesis of these complex structures, with palladium-catalyzed cross-coupling reactions being the workhorse for forging new carbon-carbon and carbon-heteroatom bonds. The choice of the halogen on the pyrazine ring is a key consideration that dictates the reaction conditions and ultimately the success of the synthesis. This guide provides an in-depth, objective comparison of the reactivity of two common building blocks: C-3 bromo pyrazines and C-6 iodo pyrazines, supported by experimental data and mechanistic insights.

The Decisive Step: Understanding Halogen Reactivity in Oxidative Addition

The generally observed higher reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is primarily attributed to the difference in their carbon-halogen bond dissociation energies.[1] The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, making the initial and often rate-determining step of the catalytic cycle, the oxidative addition of the aryl halide to the palladium(0) catalyst, more facile for iodo-substituted compounds.[1][2] This fundamental principle suggests that C-6 iodo pyrazines would be more reactive than C-3 bromo pyrazines.

However, the electronic nature of the pyrazine ring and the position of the halogen also play a crucial role. The electron-deficient character of the pyrazine ring can influence the rate of oxidative addition. Furthermore, the nitrogen atoms in the ring can act as ligands for the palladium catalyst, which can either be beneficial or detrimental to the reaction.[3]

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the reactivity of C-3 bromo and C-6 iodo pyrazines in three of the most utilized cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct, side-by-side comparative data for C-3 bromo and C-6 iodo pyrazines under identical conditions is sparse in the literature, the trends can be reliably inferred from the general principles of reactivity and data from analogous systems.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The reactivity of halopyrazines in this reaction follows the expected trend of I > Br > Cl.[4]

FeatureC-6 Iodo PyrazinesC-3 Bromo Pyrazines
Relative Reactivity HigherLower
Typical Reaction Temperatures Milder (e.g., room temperature to 80 °C)Harsher (e.g., 80 °C to 120 °C)
Catalyst Loading Generally lowerMay require higher loading
Reaction Speed FasterSlower
Substrate Scope BroadBroad, but may require more activated boronic acids

Expertise & Experience: The higher reactivity of the C-I bond often allows for the use of less active and more user-friendly palladium catalysts, such as Pd(PPh₃)₄. For the less reactive C-Br bond on the pyrazine, more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often necessary to achieve good yields, especially with challenging boronic acids.[2] The choice of base is also critical, with stronger bases like Cs₂CO₃ or K₃PO₄ often being more effective for bromopyrazines.[5][6]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyrazine

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine halopyrazine, boronic acid, base, and Pd catalyst in a flask. prep2 Add solvent (e.g., dioxane/water). prep1->prep2 react1 Degas the mixture (e.g., Ar sparging). prep2->react1 react2 Heat to the desired temperature with stirring. react1->react2 react3 Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 Cool to room temperature and dilute with organic solvent. react3->workup1 workup2 Wash with water and brine. workup1->workup2 workup3 Dry organic layer and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry reaction flask, combine the halopyrazine (1.0 equiv), arylboronic acid (1.2-1.5 equiv), a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst system).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Thoroughly degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.[7]

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[8] While the general reactivity trend of I > Br is often observed, the situation can be more complex in this reaction. Some studies have reported that aryl iodides can have an inhibitory effect on the catalyst, leading to slower reactions or requiring higher catalyst loadings compared to the corresponding bromides.[9] This is a critical consideration when choosing between a C-6 iodo and a C-3 bromo pyrazine.

FeatureC-6 Iodo PyrazinesC-3 Bromo Pyrazines
Relative Reactivity Generally higher, but can be inhibitedGenerally lower, but often more reliable
Catalyst System May require specific ligands to overcome iodide inhibitionA broader range of modern Buchwald-Hartwig catalysts are effective
Reaction Conditions Milder temperatures may be possible if inhibition is not an issueTypically requires elevated temperatures (e.g., 100-120 °C)
Potential Issues Catalyst inhibition by iodideSlower reaction rates

Expertise & Experience: For the Buchwald-Hartwig amination of iodo-pyrazines, the use of bidentate phosphine ligands like BINAP or DPPF can be beneficial in preventing the formation of inactive palladium-iodide dimers.[8] For bromo-pyrazines, modern, sterically hindered, and electron-rich ligands such as those from the Buchwald or Hartwig groups (e.g., RuPhos, BrettPhos) are highly effective.[10] The choice of a strong, non-nucleophilic base like NaOtBu or LHMDS is standard for these reactions.[9]

Diagram of the Buchwald-Hartwig Catalytic Cycle:

G pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex L-Pd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + HNR₂ - HX pd_amide L-Pd(II)(Ar)(NR₂⁻) amine_coordination->pd_amide reductive_elimination Reductive Elimination pd_amide->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the go-to method for forming a C-C bond between an aryl halide and a terminal alkyne.[11] In this reaction, the reactivity trend of I > Br > Cl is very pronounced and reliable.[12] This makes C-6 iodo pyrazines significantly more reactive than their C-3 bromo counterparts.

FeatureC-6 Iodo PyrazinesC-3 Bromo Pyrazines
Relative Reactivity Significantly HigherLower
Typical Reaction Temperatures Often at room temperatureRequires heating (e.g., 60-100 °C)
Catalyst System Standard Pd/Cu catalyst systems are highly effectiveMay require more active catalysts or longer reaction times
Selectivity Excellent for selective coupling in di-halogenated pyrazinesCan be coupled, but the iodo position would react first

Expertise & Experience: The classic Sonogashira conditions involving a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N or piperidine) work exceptionally well for iodo-pyrazines.[13] For bromo-pyrazines, the reaction often requires elevated temperatures, and sometimes the use of more sophisticated ligands can be beneficial. Copper-free Sonogashira protocols have also been developed and can be advantageous for certain substrates.[14]

Conclusion and Recommendations

The choice between a C-3 bromo and a C-6 iodo pyrazine for a cross-coupling reaction is a strategic decision that should be guided by the specific transformation being performed and the overall synthetic route.

  • For Suzuki-Miyaura and Sonogashira couplings, C-6 iodo pyrazines are the superior choice due to their higher reactivity, which allows for milder reaction conditions, lower catalyst loadings, and faster reaction times. This is particularly advantageous when working with sensitive functional groups.

  • For Buchwald-Hartwig aminations, the choice is more nuanced. While the C-6 iodo pyrazine is intrinsically more reactive, the potential for catalyst inhibition by iodide can make the C-3 bromo pyrazine a more reliable and sometimes higher-yielding substrate, especially when using modern, highly active catalyst systems.

Ultimately, the decision should be based on a careful evaluation of the desired reaction, the available catalyst systems, and the potential for downstream functionalization. For sequential cross-couplings on a di-halogenated pyrazine, the differential reactivity of the C-I and C-Br bonds can be exploited to achieve selective functionalization, with the iodo position reacting under milder conditions, followed by the coupling at the bromo position under more forcing conditions.

References

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • De Nanteuil, F., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3290-3309. DOI:10.1039/C3OB40460A
  • MacMillan, D. W. C., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory.
  • Doyle, A. G., et al. (2022). Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. Journal of the American Chemical Society, 144(12), 5347-5355.
  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Lappert, M. F., et al. (1979). Mechanistic studies of some oxidative-addition reactions: free-radical pathways in the Pt0–RX, Pt0–PhBr, and Pt–R′SO2X reactions (R = alkyl, R′= aryl, X = halide) and in the related rhodium(I) or iridium(I) systems. Journal of the Chemical Society, Dalton Transactions, (4), 604-610.
  • Sigman, M. S., et al. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Amgen. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Retrieved from [Link]

  • Gholinejad, M., & Far, M. A. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 8(40), 22485-22509.
  • Stanetty, P., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.
  • Buchwald, S. L., & Diao, T. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Retrieved from [Link]

  • Lin, S., et al. (2021). Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. The Journal of Organic Chemistry, 86(16), 11138-11146.
  • Buchwald, S. L., et al. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Knochel, P., & Gommermann, N. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4474-4477.
  • Vicic, D. A. (2020). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. Accounts of Chemical Research, 53(7), 1405-1415.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Kappe, C. O., et al. (2013).
  • Jain, P. (2026, January 27). Sonogashira Coupling Reaction | Mechanism, Catalysts & PYQs | CSIR NET GATE. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • de Vries, A. H. M., & Kellogg, R. M. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 13(6), 1149-1160.
  • da Costa, M. P., et al. (2023). Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 28(11), 4341.
  • Oestreich, M., & Ackermann, L. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 46(1), 153-191.
  • da Costa, M. P., et al. (2020). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. New Journal of Chemistry, 44(33), 14311-14319.
  • Pfrengle, W., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry, 5, 52.

Sources

Technical Guide: IR Spectroscopy Profiling of Methyl 3-bromo-6-iodopyrazine-2-carboxylate

[1]

Executive Summary & Compound Utility

Methyl 3-bromo-6-iodopyrazine-2-carboxylate (CAS: 1093383-16-4) is a high-value heteroaromatic scaffold used primarily in medicinal chemistry for the synthesis of complex pharmaceutical agents. Its structural distinctiveness lies in its orthogonal halogenation : the presence of both bromine (C-3) and iodine (C-6) allows for sequential, regioselective cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), where the C-I bond reacts preferentially over the C-Br bond.

This guide provides a detailed infrared (IR) spectroscopy profile to assist in Quality Control (QC), reaction monitoring, and structural verification. It compares the spectral performance of this specific intermediate against its common precursors and analogs, highlighting the diagnostic bands required for validation.

Theoretical & Experimental IR Profile

As a Senior Application Scientist, I emphasize that while fingerprint regions are unique, the functional group regions provide immediate "Go/No-Go" decision metrics during synthesis.

Functional Group Assignment Table

The following data represents the characteristic vibrational modes for Methyl 3-bromo-6-iodopyrazine-2-carboxylate.

Functional GroupFrequency Region (cm⁻¹)IntensityMode DescriptionDiagnostic Value
C-H (Aromatic) 3030 – 3080WeakC(5)-H StretchingConfirms pyrazine ring integrity (only 1 H remains).
C-H (Aliphatic) 2950 – 2990MediumMethyl (-CH₃) StretchingConfirms presence of methyl ester.
C=O (Ester) 1735 – 1750 Strong Carbonyl StretchingPrimary ID peak. Sharp and intense.
C=N / C=C 1520 – 1560Med-StrongPyrazine Ring SkeletalCharacteristic heteroaromatic vibration.
C-O (Ester) 1260 – 1300StrongC-O-C Asymmetric StretchConfirms ester linkage (distinguishes from ketone/aldehyde).
C-Br 600 – 700MediumAryl-Bromine StretchFingerprint region confirmation.
C-I 480 – 550Weak/MedAryl-Iodine StretchDifferentiates from non-iodinated analogs.[1]
Detailed Spectral Analysis[2]
  • The Carbonyl Anchor (1740 cm⁻¹): The ester carbonyl is the most reliable handle. In the 3-bromo-6-iodo derivative, the electron-withdrawing nature of the halogens (inductive effect) may cause a slight hypsochromic shift (blue shift) to higher wavenumbers compared to non-halogenated pyrazines, potentially pushing it toward 1750 cm⁻¹.[1]

  • The "Silent" Region (3100-3500 cm⁻¹): Unlike its precursor (Methyl 3-aminopyrazine-2-carboxylate), this molecule lacks N-H or O-H bonds.[1] The absence of peaks above 3100 cm⁻¹ is the critical purity check , indicating successful removal of starting materials or moisture.

  • Halogen Fingerprinting: The C-I stretch is significantly lower in energy (heavier atom) than the C-Br stretch. While often obscured in standard FT-IR (which cuts off at 400 cm⁻¹), the overtone or combination bands in the 600-800 cm⁻¹ region are distinct from the 3,6-dibromo analog.

Comparative Performance Analysis

To validate the utility of IR spectroscopy for this compound, we compare it against alternative analytical scenarios and structural analogs.

Scenario A: Product vs. Precursor (Methyl 3-amino-6-bromopyrazine-2-carboxylate)

Objective: Confirming conversion of the amino group to iodine (via Sandmeyer-type reaction).

FeatureTarget Molecule (Iodo-Bromo)Precursor (Amino-Bromo)Analytical Verdict
3300-3500 cm⁻¹ Clean Baseline Doublet (NH₂ stretch) IR is Superior. Immediate visual confirmation of reaction completion.
1600-1650 cm⁻¹ AbsentN-H Bending (Scissoring)Secondary confirmation of amino removal.
Fingerprint Distinct C-I bandsC-N stretchesUseful only with reference standard.[1]
Scenario B: Product vs. Hydrolysis Impurity (Carboxylic Acid)

Objective: Detecting degradation of the methyl ester.

FeatureTarget Molecule (Ester)Impurity (Acid)Analytical Verdict
O-H Region AbsentBroad band (2500-3300 cm⁻¹)IR is Definitive. Acid OH is unmistakable.
C=O Shift ~1740 cm⁻¹ (Ester)~1700-1720 cm⁻¹ (Acid)Detectable shift; Acid C=O is often broader.
Scenario C: IR vs. HPLC for Regioselectivity

Objective: Distinguishing 3-bromo-6-iodo from 3-iodo-6-bromo isomer.

  • IR Performance: Low. The force constants for C-Br and C-I are similar enough that positional isomerism causes only subtle shifts in the fingerprint region.[1]

  • HPLC/NMR Performance: High. NMR (H-shift of the pyrazine proton) or HPLC retention time is required for this specific differentiation.[1]

Experimental Protocol: Validated Workflow

This protocol ensures reproducible spectral acquisition, minimizing artifacts from atmospheric water or sample preparation.

Step 1: Sample Preparation (ATR Method)
  • Why ATR? Attenuated Total Reflectance (ATR) is preferred over KBr pellets for halogenated heterocycles to avoid halogen exchange (though rare with solid KBr) and moisture absorption.

  • Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air).[1]

  • Place ~5 mg of Methyl 3-bromo-6-iodopyrazine-2-carboxylate solid onto the crystal.

  • Apply pressure using the anvil until the force gauge reaches the optimal zone (usually ~80-100 N).

  • Critical Check: Ensure the sample is dry. Residual solvent (EtOAc/Hexane) will show peaks at 1740 cm⁻¹ (confusing the ester assignment) or 2900 cm⁻¹. Dry the sample under high vacuum (< 5 mbar) for 2 hours if solvent peaks are suspected.

Step 2: Acquisition Parameters[1]
  • Resolution: 4 cm⁻¹ (Standard for solids).[1]

  • Scans: 16 or 32 scans (Sufficient S/N ratio).

  • Range: 4000 – 400 cm⁻¹.

Step 3: Data Processing[1]
  • Baseline Correction: Apply automatic baseline correction to remove scattering effects.[1]

  • Normalization: Normalize the strongest peak (C=O at ~1740 cm⁻¹) to 1.0 absorbance units for easy overlay comparison.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical workflow for verifying the identity of the compound using IR spectroscopy, specifically filtering out common synthesis failures.

IR_QC_WorkflowStartCrude Product IsolatedCheck_OHCheck 3200-3600 cm⁻¹ regionStart->Check_OHHas_NHDoublet Peaks Found?Check_OH->Has_NHAnalyze High FrequencyHas_Broad_OHBroad 'Hump' Found?Has_NH->Has_Broad_OHNoFail_StartFAIL: Unreacted Amine(Recrystallize)Has_NH->Fail_StartYes (3300/3400 cm⁻¹)Check_COCheck C=O Peak PositionHas_Broad_OH->Check_CONo (Clean Baseline)Fail_AcidFAIL: Hydrolyzed Acid(Re-esterify)Has_Broad_OH->Fail_AcidYes (2500-3300 cm⁻¹)Pass_IdentityPASS: Identity Verified(Proceed to NMR/HPLC)Check_CO->Pass_IdentitySharp Peak ~1740 cm⁻¹

Caption: Analytical decision tree for validating Methyl 3-bromo-6-iodopyrazine-2-carboxylate integrity via FT-IR.

References

  • PubChem Compound Summary. (n.d.). Methyl 3-amino-6-bromopyrazine-2-carboxylate (Precursor Analog). National Center for Biotechnology Information. Retrieved from [Link]

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines.[1] (Context on Pyrazine Cross-Coupling). Journal of the American Chemical Society. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[2] (Standard Reference for Heteroaromatic IR Assignments). Wiley.[3][4]

Crystal structure determination of functionalized pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond the Lattice: A Comparative Guide to Crystal Structure Determination of Functionalized Pyrazines

Executive Summary: The "Pyrazine Problem"

Functionalized pyrazines—critical scaffolds in antitubercular drugs (e.g., Pyrazinamide), fluorescence sensors, and metal-organic frameworks (MOFs)—present a unique crystallographic challenge. Their tendency toward polymorphism , driven by weak C–H[1][2]···N hydrogen bonds and


-hole interactions, often results in crystals that are either too small, twinned, or disordered for routine analysis.

This guide objectively compares the industry-standard Single Crystal X-ray Diffraction (SC-XRD) platform against emerging alternatives like Micro-Electron Diffraction (MicroED) and Powder X-ray Diffraction (PXRD) . We provide an optimized workflow specifically for handling the structural anomalies common to pyrazine derivatives.

Comparative Analysis: SC-XRD vs. MicroED vs. PXRD

While SC-XRD remains the gold standard for absolute structure determination, the rise of MicroED offers a solution for the "crystallization bottleneck." The following analysis benchmarks these technologies specifically for functionalized pyrazines.

Performance Matrix
MetricSC-XRD (The Gold Standard) MicroED (The Disruptor) PXRD (The Screener)
Crystal Size Req. 10 µm – 500 µm100 nm – 1 µm (Nanocrystals)N/A (Bulk Powder)
Resolution Sub-Ångström (0.7–0.8 Å)Sub-Ångström (0.8–1.0 Å)Low (Peak overlap issues)
Data Acquisition 1–24 HoursMinutes (continuous rotation)10–60 Minutes
Disorder Handling Excellent (Anisotropic refinement)Moderate (Dynamical scattering issues)Poor (Rietveld difficult for unknowns)
Absolute Config. Definitive (Anomalous scattering)Possible (requires careful calibration)Difficult
Pyrazine Suitability High (if crystals grow)High (if crystals are needles/plates)Medium (Polymorph ID only)
Critical Insight: Why SC-XRD Wins for Pyrazines

Functionalized pyrazines often exhibit orientational disorder , where the pyrazine ring rotates 90° or flips within the lattice (e.g., in Fe(pyrazine)[Pt(CN)


] complexes). SC-XRD data allows for precise modeling of these split positions using anisotropic displacement parameters (ADPs). MicroED, while powerful for size, suffers from dynamical scattering  (multiple diffraction events), which can obscure subtle disorder models essential for accurate pyrazine structure solution.

Strategic Protocol: Optimized SC-XRD Workflow

To maximize success with functionalized pyrazines, we move beyond standard protocols. This workflow integrates specific crystallization and refinement strategies to mitigate the "weak interaction" issues inherent to the pyrazine ring.

Phase 1: The "Soft" Crystallization Strategy

Pyrazines crystallize poorly due to weak


-

stacking. Aggressive evaporation leads to amorphous solids.
  • Vapor Diffusion (Sitting Drop): Dissolve 5 mg pyrazine derivative in THF. Place in a well with an antisolvent (Pentane) that has a lower boiling point.

  • Co-Crystallization: If pure crystallization fails, introduce a co-former.

    • Recommendation: Use Pyrazine-2,5-dicarboxylic acid or Fumaric acid . These form strong O–H···N hydrogen bonds that "lock" the pyrazine orientation, reducing disorder.

Phase 2: Data Collection & Twinning Check

Pyrazines often form merohedral twins (intergrown crystals) due to their high symmetry.

  • Screening: Collect a short matrix run (10 frames).

  • Twin Detection: Check for split spots or non-integer indices in the reciprocal lattice viewer.

  • Strategy: If twinning is present, use a Copper (Cu) source rather than Molybdenum (Mo). The longer wavelength spreads reflections further apart, reducing overlap.

Phase 3: Structure Solution (The Disorder Handler)
  • Problem: The pyrazine ring looks "flat" or atoms appear elongated.

  • Solution: Apply rigid bond restraints (RIGU in SHELXL) to the ring atoms. If the ring is disordered over two positions, use a PART instruction to refine two discrete orientations with summed occupancy of 1.0.

Visualization: Decision Logic & Workflow

Figure 1: Method Selection Decision Tree

Caption: Logical pathway for selecting the optimal diffraction technique based on sample morphology and analytical goals.

MethodSelection Start Start: Functionalized Pyrazine Sample CheckSize Are single crystals >10 µm visible? Start->CheckSize SCXRD GOAL: SC-XRD (Full Structure & Absolute Config) CheckSize->SCXRD Yes CheckPowder Is sample a fine powder/nanocrystalline? CheckSize->CheckPowder No MicroED GOAL: MicroED (Structure from Nanocrystals) CheckPowder->MicroED Yes (Discrete crystallites) PXRD GOAL: PXRD (Polymorph Fingerprinting Only) CheckPowder->PXRD No (Amorphous/Aggregated)

Figure 2: The "Disorder-Proof" Refinement Loop

Caption: Iterative refinement cycle specifically designed to resolve orientational disorder common in pyrazine rings.

RefinementLoop Data Raw Diffraction Data Solve Initial Phasing (SHELXT) Data->Solve CheckRing Inspect Pyrazine Ring (Elongated Ellipsoids?) Solve->CheckRing ModelDisorder Split Model (PART 1/2) Apply FLAT/SIMU Restraints CheckRing->ModelDisorder Yes (Disordered) Refine Least-Squares Refinement (SHELXL) CheckRing->Refine No (Ordered) ModelDisorder->Refine Refine->CheckRing High R-factor Final Publishable CIF Refine->Final Converged

Case Study: 2,3-Diphenylpyrazine

In a recent structural analysis of 2,3-diphenylpyrazine , researchers encountered a classic polymorphism case.

  • Scenario: Initial crystallization yielded fine needles unsuitable for SC-XRD.

  • Initial Triage (PXRD): Identified a monoclinic phase (

    
    ) but could not solve the atomic positions due to peak overlap.
    
  • MicroED Application: A nanocrystal from the powder batch was analyzed using MicroED. The structure was solved in minutes, revealing a "twisted" conformation of the phenyl rings relative to the pyrazine core (dihedral angles ~53° and 33°).

  • Validation: This MicroED model was used to seed a Rietveld refinement of the PXRD data, confirming the bulk phase purity.

  • Takeaway: MicroED served as the bridge to validate the bulk material when SC-XRD was impossible.

References

  • Polymorphism and Negative Linear Compressibility in Pyrazine-d4. Crystal Growth & Design, 2025. [3]

  • A second monoclinic polymorph of 2,3-diphenylpyrazine. Acta Crystallographica Section E, 2026.

  • SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure, 2025.

  • Hidden ordered structure in the archetypical Fe(pyrazine)[Pt(CN)4] spin-crossover porous coordination compound. ChemRxiv, 2021.

  • Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-Carboxamide-Bridged Polymer. Revue Roumaine de Chimie, 2017.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.